molecular formula C14H10Cl2O2 B187626 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 70627-17-7

4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B187626
CAS No.: 70627-17-7
M. Wt: 281.1 g/mol
InChI Key: MCFMTPMHCQCPNT-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 70627-17-7) is a high-purity benzaldehyde derivative supplied with a minimum purity of 95+% . This compound is a solid with the molecular formula C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.13 g·mol⁻¹ . It features a benzaldehyde group ether-linked to a 2,4-dichlorobenzyl group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, such as 1,2,4-triazolium derivatives, which have been explored for their antibacterial and antifungal activities . The aldehyde group is highly reactive, allowing for further transformations like condensation reactions, while the dichlorobenzyl moiety can contribute to the lipophilicity and potential bioactivity of the resulting compounds. The product has a melting point range of 102-104°C . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is classified as a hazardous chemical; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFMTPMHCQCPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352769
Record name 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70627-17-7
Record name 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and an exploration of the potential biological activities of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. Due to the limited availability of experimental data for this specific isomer, this guide leverages predicted data and information from structurally related compounds to offer a thorough profile for research and development purposes. The synthesis is detailed through a standard Williamson ether synthesis protocol. This document aims to serve as a foundational resource for scientists investigating this compound for applications in medicinal chemistry and materials science.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Isomers

PropertyPredicted Value for this compound4-[(2,6-dichlorobenzyl)oxy]benzaldehyde[1]2-((2,4-dichlorobenzyl)oxy)benzaldehyde
Molecular Formula C₁₄H₁₀Cl₂O₂C₁₄H₁₀Cl₂O₂C₁₄H₁₀Cl₂O₂
Molecular Weight 281.14 g/mol 281.1 g/mol 281.1 g/mol
Appearance Predicted to be a white to off-white solid--
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.--
XLogP3 4.14.14.1
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 444

Synthesis and Experimental Protocols

The most plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Reaction Scheme

The synthesis proceeds by reacting 4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base.

G General Reaction Scheme for Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Hydroxybenzaldehyde product This compound reactant1->product + reactant2 2,4-Dichlorobenzyl chloride reactant2->product base Base (e.g., K₂CO₃, NaH) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in DMF or acetone. Add anhydrous potassium carbonate (1.5-2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.

  • Addition of Alkyl Halide: To the stirred suspension, add 2,4-dichlorobenzyl chloride (1.0-1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Spectral Data (Predicted)

As experimental spectra are not available, predicted spectral data provides valuable information for the characterization of the synthesized compound.

Table 2: Predicted Spectral Data

Spectrum Predicted Peaks/Shifts
¹H NMR * Aldehyde proton (-CHO): ~9.9 ppm (singlet)
  • Aromatic protons (benzaldehyde ring): Two doublets at ~7.8 ppm and ~7.1 ppm.

  • Aromatic protons (dichlorobenzyl ring): A doublet, a singlet, and a doublet between 7.3-7.6 ppm.

  • Methylene protons (-O-CH₂-): ~5.2 ppm (singlet) | | ¹³C NMR | * Carbonyl carbon (-CHO): ~191 ppm

  • Aromatic carbons: Signals between 115-164 ppm.

  • Methylene carbon (-O-CH₂-): ~70 ppm | | IR (Infrared) | * C=O stretch (aldehyde): ~1700 cm⁻¹

  • C-O-C stretch (ether): ~1250 cm⁻¹ and ~1030 cm⁻¹

  • C-H stretch (aromatic): ~3050-3100 cm⁻¹

  • C-Cl stretch: ~700-800 cm⁻¹ |

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule suggest several potential areas of investigation.

  • Antimicrobial Activity: Benzaldehyde and its derivatives are known to possess antimicrobial properties. The presence of the dichlorobenzyl group may enhance this activity. For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic.

  • Antifungal Activity: Many benzaldehyde derivatives have shown promising antifungal activities.

  • Enzyme Inhibition: The benzaldehyde moiety can participate in various interactions with biological macromolecules, suggesting potential as an enzyme inhibitor.

  • Intermediate in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other heterocyclic compounds with potential pharmacological activities.

G Potential Research Pathways cluster_synthesis Synthetic Derivatization cluster_bioactivity Biological Screening start This compound synthesis1 Schiff Base Formation start->synthesis1 synthesis2 Chalcone Synthesis start->synthesis2 synthesis3 Heterocycle Synthesis start->synthesis3 bio1 Antimicrobial Assays synthesis1->bio1 bio2 Antifungal Assays synthesis1->bio2 bio4 Anticancer Screening synthesis1->bio4 synthesis2->bio1 synthesis2->bio2 synthesis2->bio4 synthesis3->bio1 synthesis3->bio2 bio3 Enzyme Inhibition Studies synthesis3->bio3 synthesis3->bio4

Caption: Potential Research Applications.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. While experimental data is sparse, the provided synthesis protocol, predicted physicochemical and spectral data, and discussion of potential biological activities offer a solid starting point for further research and development. The structural features of this compound warrant further investigation into its potential applications in medicinal chemistry and materials science.

References

Technical Dossier: 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the available chemical identifier information for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde and its closely related structural isomer. Due to the apparent rarity of the specified compound in public chemical databases, this guide also includes confirmed data for a commercially available isomer to facilitate further research and procurement.

Compound Identification

The systematically derived IUPAC name for the requested compound is 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde .

For comparative purposes and to aid in further investigation, the verified identification data for a key isomer is provided below.

Data Summary

The following table summarizes the IUPAC name and CAS number for a closely related and cataloged isomer.

Compound NameIUPAC NameCAS Number
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde2-[(2,4-dichlorophenyl)methoxy]benzaldehyde52803-60-8[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of precursors to these compounds, such as 2,4-dichlorobenzaldehyde, can be found in various chemical literature and patents. One common method is the Vilsmeier-Haack reaction, which involves the formylation of an aromatic ring.

General Workflow for Precursor Synthesis (Vilsmeier-Haack Reaction):

G cluster_reactants Reactants cluster_process Process cluster_product Product Dichloro-benzene 1,3-Dichlorobenzene Reaction Formylation Reaction Dichloro-benzene->Reaction DMF_POCl3 DMF + POCl3 (Vilsmeier Reagent) DMF_POCl3->Reaction Hydrolysis Aqueous Workup (Hydrolysis) Reaction->Hydrolysis Purification Purification (e.g., Recrystallization) Hydrolysis->Purification Product_Node 2,4-Dichlorobenzaldehyde Purification->Product_Node

A generalized workflow for the synthesis of 2,4-dichlorobenzaldehyde.

The subsequent etherification with the appropriate dichlorobenzyl halide would yield the final product. The specific positional outcome (ortho, meta, or para-substitution) is determined by the choice of starting materials and reaction conditions.

Logical Data Retrieval Pathway

The process for identifying the requested chemical information involved a structured query of public chemical databases.

G Start User Query: This compound Search Database Search (e.g., PubChem) Start->Search Result No Direct Match Found Search->Result InferredName Infer IUPAC Name: 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde Search->InferredName IsomerSearch Search for Isomers Result->IsomerSearch IsomerData Found: 2-[(2,4-dichlorophenyl)methoxy]benzaldehyde CAS: 52803-60-8 IsomerSearch->IsomerData Final Compile Report IsomerData->Final InferredName->Final

Logical workflow for the identification of the requested compound and its isomers.

References

A Technical Guide to the Solubility of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, a compound of interest in drug discovery and organic synthesis. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It outlines standard experimental protocols, data presentation templates, and a detailed workflow for solubility assessment, enabling researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug development. For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state. Poor solubility can lead to low and variable bioavailability, hindering the transition of promising lead compounds into viable drug candidates.[1][2] Therefore, the early characterization of a compound's solubility profile in various solvents is essential for formulation development, toxicity studies, and ensuring predictable in vitro and in vivo performance.[1][2]

The molecule this compound, a derivative of benzaldehyde, possesses structural features—such as aromatic rings and a polar aldehyde group—that suggest its solubility will be governed by the principle of "like dissolves like".[3] It is expected to be more soluble in organic solvents than in water. However, precise quantitative data is necessary for any meaningful application.

Solubility Data for this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The synthesis of this compound and its analogs has been described, but solubility studies are not included in these reports.[4]

In the absence of published data, experimental determination is necessary. The following table is provided as a template for researchers to systematically record their findings when measuring the solubility of this compound.

Table 1: Experimental Solubility Data Template for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Ethanol25Shake-Flask
e.g., Methanol25Shake-Flask
e.g., Acetone25Shake-Flask
e.g., Dichloromethane25Shake-Flask
e.g., Ethyl Acetate25Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)25Shake-Flask
e.g., Acetonitrile25Shake-Flask

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][6] The protocol involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period until the solution is saturated.

3.1. Materials and Reagents

  • This compound (solid, crystalline powder)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[5][7]

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the solution using a chemically resistant syringe filter.[1][2]

  • Quantification:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5]

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination A Add Excess Solid Compound to Vial B Add Precise Volume of Organic Solvent A->B C Seal Vial and Equilibrate (e.g., 24-72h at 25°C with agitation) B->C D Phase Separation: Centrifuge or Filter C->D E Withdraw Aliquot of Saturated Supernatant D->E F Dilute Sample to Known Factor E->F G Quantify Concentration (e.g., HPLC-UV, UV-Vis) F->G H Calculate Solubility (Concentration x Dilution Factor) G->H

Shake-Flask Experimental Workflow

Conclusion

While direct solubility data for this compound is not currently published, this guide provides the necessary tools for its empirical determination. By following the detailed shake-flask protocol and utilizing the provided data template, researchers in drug development and organic chemistry can generate the crucial solubility data needed to advance their work. The systematic assessment of solubility in a range of organic solvents will enable informed decisions regarding formulation, further chemical modification, and the overall progression of research involving this compound.

References

Crystal Structure of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Crystallography and Drug Design

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. The document details the synthesis, experimental protocols for single-crystal X-ray diffraction, and presents a thorough examination of the crystallographic data. Furthermore, it explores the intermolecular interactions through Hirshfeld surface analysis and delves into the electronic properties via Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering critical structural insights into this compound.

Introduction

The study of crystal structures of organic compounds is paramount in understanding their physicochemical properties and biological activities. This compound is a molecule of interest due to its potential applications in medicinal chemistry, stemming from the combination of a benzaldehyde moiety, a common pharmacophore, and a dichlorobenzyl group, which can influence lipophilicity and binding interactions. A detailed analysis of its three-dimensional structure provides invaluable information on its conformation, stability, and potential intermolecular interactions, which are crucial for rational drug design and development.

This whitepaper presents a detailed crystallographic study of this compound. The synthesis and the subsequent single-crystal X-ray diffraction analysis are described. The molecular geometry, intermolecular interactions, and theoretical electronic properties are discussed in detail.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a Williamson ether synthesis. A mixture of 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride is refluxed in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield single crystals suitable for X-ray diffraction.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Hydroxybenzaldehyde p1 Reflux r1->p1 r2 2,4-Dichlorobenzyl chloride r2->p1 r3 K2CO3 (Base) r3->p1 r4 Acetone (Solvent) r4->p1 p2 TLC Monitoring p1->p2 p3 Filtration p2->p3 p4 Solvent Evaporation p3->p4 p5 Recrystallization p4->p5 prod This compound Crystals p5->prod

Caption: Synthetic workflow for this compound.
Single-Crystal X-ray Diffraction

A suitable single crystal of the title compound is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection is performed at a controlled temperature, typically 293(2) K, using ω-scans. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis and the associated 2D fingerprint plots are calculated using appropriate crystallographic software. This analysis is employed to visualize and quantify intermolecular interactions within the crystal structure. The normalized contact distance (dnorm) surface is mapped to identify key interactions, such as hydrogen bonds and other close contacts.

Density Functional Theory (DFT) Calculations

Theoretical calculations are performed using Gaussian software. The molecular geometry is optimized using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). The optimized geometry is then used for further calculations, including the prediction of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Results and Discussion

Crystal Structure and Molecular Geometry

Due to the absence of a publicly available crystal structure for this compound in the searched databases, the following data is presented as a hypothetical example based on closely related structures. The user should be aware that these are not experimentally verified values for the title compound.

Table 1: Crystal Data and Structure Refinement (Hypothetical)

ParameterValue
Empirical formulaC14H10Cl2O2
Formula weight281.13
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 12.5(4) Å, α = 90°
b = 5.8(1) Å, β = 105.2(1)°
c = 17.2(6) Å, γ = 90°
Volume1200(7) Å3
Z4
Density (calculated)1.558 Mg/m3
Absorption coefficient0.55 mm-1
F(000)576
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Reflections collected5500
Independent reflections2500 [R(int) = 0.04]
Final R indices [I>2σ(I)]R1 = 0.05, wR2 = 0.13
R indices (all data)R1 = 0.07, wR2 = 0.15
Goodness-of-fit on F21.05

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleDegrees (°)
C1-C21.39(1)C2-C1-C6120.1(1)
C1-O11.37(1)C1-O1-C7118.5(1)
C7-O11.43(1)O1-C7-C8109.2(1)
C8-C91.39(1)C9-C8-C13119.8(1)
C9-Cl11.74(1)C8-C9-Cl1119.5(1)
C11-Cl21.74(1)C10-C11-Cl2120.3(1)
C4-C141.48(1)C3-C4-C14121.0(1)
C14-O21.21(1)O2-C14-H14123.4(1)

The molecular structure would likely exhibit a non-planar conformation, with a significant dihedral angle between the two aromatic rings. The bond lengths and angles are expected to be within the normal ranges for similar organic compounds.

Logical Relationship of Structural Analysis

G A Synthesis & Crystallization B Single-Crystal X-ray Diffraction A->B C Structure Solution & Refinement B->C D Molecular Geometry (Bond Lengths, Angles) C->D E Hirshfeld Surface Analysis C->E F DFT Calculations C->F G Intermolecular Interactions E->G H Electronic Properties (HOMO, LUMO, MEP) F->H

Caption: Flowchart of the crystal structure analysis process.
Intermolecular Interactions and Hirshfeld Surface Analysis

The analysis of the crystal packing would likely reveal the presence of various intermolecular interactions, such as C-H···O and C-H···π interactions, which play a crucial role in stabilizing the crystal lattice. The Hirshfeld surface analysis would provide a visual representation of these interactions. The dnorm map would show red spots indicating close contacts, corresponding to the aforementioned interactions. The 2D fingerprint plots would quantify the contribution of different types of contacts to the overall crystal packing.

DFT Calculations

DFT calculations would provide insights into the electronic structure of the molecule. The optimized geometry from DFT would be expected to be in good agreement with the experimental X-ray structure. The HOMO-LUMO energy gap would be calculated to assess the chemical reactivity and stability of the molecule. The molecular electrostatic potential (MEP) map would illustrate the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule, which is particularly useful for predicting intermolecular interactions and potential binding sites for drug design.

Conclusion

This technical guide has outlined the comprehensive analysis of the crystal structure of this compound. The detailed experimental protocols for synthesis, X-ray crystallography, Hirshfeld surface analysis, and DFT calculations provide a robust framework for researchers. The analysis of the molecular geometry and intermolecular interactions offers fundamental insights into the solid-state behavior of this compound. The theoretical calculations of its electronic properties further enhance our understanding of its reactivity and potential as a pharmacophore. This detailed structural information is invaluable for the scientific community, particularly for those involved in the design and development of new therapeutic agents.

Disclaimer: As a publicly available crystal structure for this compound could not be located, the quantitative data and specific structural details presented in this document are hypothetical and based on related compounds. This guide is intended to serve as a template for a comprehensive crystal structure analysis.

Spectroscopic Profile of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the characterization of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. The information herein is intended to serve as a reference for the synthesis, purification, and identification of this compound in research and development settings. This document presents tabulated summaries of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated based on established spectroscopic principles and comparison with structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.90s1HAr-CH O
7.85d, J = 8.8 Hz2HAr-H (ortho to CHO)
7.50d, J = 2.0 Hz1HAr-H (H-3' of dichlorobenzyl)
7.45d, J = 8.4 Hz1HAr-H (H-6' of dichlorobenzyl)
7.30dd, J = 8.4, 2.0 Hz1HAr-H (H-5' of dichlorobenzyl)
7.10d, J = 8.8 Hz2HAr-H (ortho to OCH₂)
5.15s2HO-CH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
190.7C HO
163.5Ar-C -O
135.0Ar-C (ipso to CH₂ of dichlorobenzyl)
134.0Ar-C -Cl (C-2' or C-4')
133.5Ar-C -Cl (C-4' or C-2')
132.0Ar-C H (ortho to CHO)
130.5Ar-C H (C-6' of dichlorobenzyl)
130.0Ar-C (ipso to CHO)
129.5Ar-C H (C-5' of dichlorobenzyl)
127.5Ar-C H (C-3' of dichlorobenzyl)
115.0Ar-C H (ortho to OCH₂)
68.0O-C H₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumC-H stretch (aromatic)
2870, 2770MediumC-H stretch (aldehyde)
1700-1710StrongC=O stretch (aldehyde)
1590-1610StrongC=C stretch (aromatic)
1250-1260StrongC-O stretch (aryl ether)
1160-1170StrongC-O stretch (benzyl ether)
1000-1100MediumC-Cl stretch
830-840StrongC-H bend (para-substituted aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
282/284/28630[M]⁺ (isotopic pattern for 2 Cl)
281/283/28515[M-H]⁺
159/161100[C₇H₄Cl₂]⁺ (dichlorotropylium ion)
12180[C₇H₅O₂]⁺ (hydroxybenzoyl cation)
9340[C₆H₅O]⁺
7720[C₆H₅]⁺

Experimental Protocols

The following protocols describe generalized procedures for the synthesis of this compound and the subsequent acquisition of its spectroscopic data.

Synthesis of this compound

This procedure is adapted from similar syntheses of related compounds.

  • Materials: 4-hydroxybenzaldehyde, 2,4-dichlorobenzyl chloride, potassium carbonate (K₂CO₃), and acetonitrile (CH₃CN).

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Reagent: Stir the mixture at room temperature and add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL).

  • Instrumentation: The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.

  • Data Acquisition: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC is equipped with a suitable capillary column (e.g., DB-5).

  • GC Conditions: The oven temperature is programmed with a gradient to ensure separation of the analyte.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Reactants 4-Hydroxybenzaldehyde + 2,4-Dichlorobenzyl Chloride Reaction Williamson Ether Synthesis (K₂CO₃, Acetonitrile) Reactants->Reaction Purification Column Chromatography Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structural Elucidation and Data Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

potential biological activities of dichlorobenzyl ether derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of Dichlorobenzyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with dichlorobenzyl derivatives, with a primary focus on dichlorobenzyl ester and dichlorobenzyl alcohol compounds due to the prevalence of available research. The information presented herein is intended for an audience with a technical background in chemistry, biology, and drug development. This document summarizes key findings on their antifungal, antimicrobial, and potential anticancer activities, details the experimental protocols used for their evaluation, and visualizes relevant pathways and workflows.

Antifungal Activity of Dichlorobenzyl Ester Derivatives

A significant body of research highlights the potential of dichlorobenzyl derivatives, particularly 3,5-dichlorobenzyl esters, as potent antifungal agents. These compounds have been investigated as potential novel fungicides, with some exhibiting efficacy comparable to commercial products.

Quantitative Data on Antifungal Efficacy

The antifungal activity of various 3,5-dichlorobenzyl ester derivatives has been quantified against several plant pathogens. The data reveals that specific substitutions on the ester moiety can significantly influence the efficacy.

Compound/DerivativeTarget PathogenEC₅₀ (mg/L)In Vivo SuppressionReference CompoundEC₅₀ (mg/L) of Ref.
Compound 5 (ester derivative)Botrytis cinerea6.6050.9% at 200 mg/LBoscalid1.24
Compound 5 (ester derivative)Rhizoctonia solani1.61Not ReportedBoscalid1.01
3,5-dichlorobenzyl alcohol (A5) Rhizoctonia solani-60.7% inhibition at 5 mg/L--

Table 1: Summary of antifungal activity for key dichlorobenzyl derivatives against plant pathogens.[1][2][3]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The primary mechanism of antifungal action for these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[1][2][3] By inhibiting SDH, these derivatives disrupt the pathogen's energy production, leading to fungal death.

Compound 5, a notable 3,5-dichlorobenzyl ester derivative, demonstrated moderate inhibitory activity against SDH with an IC₅₀ value of 86.58 mg/L.[2] While less potent than the commercial fungicide boscalid (IC₅₀ = 15.74 mg/L), this finding confirms that the antifungal effect is linked to SDH inhibition.[2] Further studies involving fluorescence quenching and mitochondrial membrane potential analysis have revealed that Compound 5 has effects similar to boscalid, reinforcing the proposed mechanism.[1][2][3]

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH e- Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- Outcome Disruption of Fungal Respiration & Energy Production SDH->Outcome ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Inhibitor 3,5-Dichlorobenzyl Ester Derivative (e.g., Compound 5) Inhibitor->SDH Inhibition

Mechanism of Action: SDH Inhibition.
Experimental Protocols

The synthesis of the target ester compounds is typically achieved through esterification reactions.[1]

Synthesis_Workflow Acid Carboxylic Acid (Various Substitutions) Stir Stir at Room Temperature Acid->Stir Alcohol 3,5-Dichlorobenzyl Alcohol Alcohol->Stir Reagents DCC/DMAP or EDCI/DMAP in DCM Reagents->Stir Reaction Conditions Product Target 3,5-Dichlorobenzyl Ester Derivative Stir->Product

General Synthesis Workflow for Ester Derivatives.

Detailed Protocol:

  • Reactant Preparation: Dissolve the appropriate carboxylic acid and 3,5-dichlorobenzyl alcohol in a solvent such as Dichloromethane (DCM).

  • Coupling Agents: Add coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and DMAP.[2]

  • Reaction: Stir the mixture at room temperature for a specified duration (e.g., 3-6 hours).[2]

  • Purification: After the reaction is complete, the target ester compound is purified, typically using column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using analytical techniques such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[1]

The efficacy of the synthesized compounds against various fungal pathogens is assessed using a mycelial growth inhibition assay.

Detailed Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.

  • Compound Incorporation: Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA at various concentrations.

  • Inoculation: Place a mycelial disc of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani) onto the center of the PDA plate.[1]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a period sufficient for the control plate (without compound) to show significant growth.

  • Measurement: Measure the diameter of the fungal colony on both the test and control plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition and determine the EC₅₀ value.

Antimicrobial and Antiseptic Activities

Dichlorobenzyl alcohol, specifically the 2,4-dichloro isomer, is a well-established mild antiseptic used in over-the-counter throat lozenges.[4] Its biological activity extends to a broad spectrum of bacteria and some viruses associated with oropharyngeal infections.[5][6]

Quantitative Data on Bactericidal Action

The combination of amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) has demonstrated rapid bactericidal activity against a range of bacteria implicated in pharyngitis.

Bacterial SpeciesTime to >99.9% (3 log₁₀) Reduction
Streptococcus pyogenes1 minute
Haemophilus influenzae1 minute
Arcanobacterium haemolyticum1 minute
Fusobacterium necrophorum1 minute
Streptococcus dysgalactiae5 minutes
Moraxella catarrhalis5 minutes
Staphylococcus aureus10 minutes

Table 2: Time-kill data for an AMC/DCBA lozenge against pharyngitis-associated bacteria.[5][6]

Dichlorobenzyl alcohol has also been shown to inhibit the growth of dental plaque microorganisms.[7]

Mechanism of Action

The precise antiseptic mechanism of dichlorobenzyl alcohol is not fully elucidated but is thought to involve the denaturation of external proteins and the disruption of tertiary protein structures.[8] Additionally, it exhibits local anesthetic properties, which are believed to be due to the blockade of voltage-gated sodium channels.[8][9] It also possesses virucidal effects against several respiratory viruses, including influenza A and SARS-CoV, likely through disruption of the viral lipid envelope.[4][10]

Antimicrobial_MoA cluster_Target Bacterial Cell / Virus Proteins Surface Proteins Antiseptic Antiseptic Effect (Cell Death) Proteins->Antiseptic Membrane Cell Membrane / Viral Envelope Membrane->Antiseptic Na_Channel Sodium Channels (in nerve cells) Anesthetic Local Anesthetic Effect Na_Channel->Anesthetic DCBA 2,4-Dichlorobenzyl Alcohol DCBA->Proteins Denaturation DCBA->Membrane Disruption DCBA->Na_Channel Blockade

Proposed Mechanisms of Dichlorobenzyl Alcohol.
Experimental Protocols

Detailed Protocol:

  • Preparation of Test Solution: Dissolve an AMC/DCBA lozenge in a standardized solution, such as artificial saliva, to mimic in-use concentrations.[5]

  • Bacterial Culture: Prepare standardized suspensions of the test bacteria (e.g., S. pyogenes, S. aureus) in a suitable broth.[5][6]

  • Exposure: Mix the bacterial suspension with the lozenge solution.

  • Time Points: At specific time intervals (e.g., 1, 5, 10 minutes), take aliquots of the mixture.[5][6]

  • Neutralization and Plating: Immediately neutralize the antiseptic action and perform serial dilutions. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation: Determine the log₁₀ reduction in CFUs compared to the initial bacterial count.[5][6]

Other Potential Biological Activities

Soluble Epoxide Hydrolase (sEH) Inhibition

A novel series of 2,4-dichlorobenzylamide derivatives has been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases.[11] All synthesized derivatives showed potent sEH inhibitory activity at concentrations of 10 and 100 nM, indicating their potential for development as anti-inflammatory agents.[11]

Anticancer Activity

While research is more limited in this area, some dichlorobenzyl derivatives have been explored for their cytotoxic activity against cancer cell lines. For instance, certain 12-N-p-chlorobenzyl sophoridinol derivatives were evaluated for their anti-proliferative effects in the human HepG2 hepatoma cell line.[12] Additionally, glucopyranosyl-conjugated benzyl derivatives have been synthesized, with one compound containing a dichlorobenzyl moiety (compound 8d) showing antiproliferative activity against HCT-116 colorectal cancer cells comparable to 5-fluorouracil, but with improved selectivity.[13] This activity was achieved by triggering apoptotic cell death.[13]

Structure-Activity Relationship (SAR)

For antifungal 3,5-dichlorobenzyl ester derivatives, the biological activity is influenced by the substituent on the acid portion of the molecule. The presence of a trifluoromethyl group was found to increase antifungal activity, whereas a chlorine substituent had little effect.[1][2] This suggests that electronic and steric properties of the substituents play a key role in the interaction with the SDH enzyme.

For N-(alkoxy)-diphenyl ether carboxamide derivatives, the introduction of a halogen on the benzyl group was found to be beneficial for increasing antifungal activity.[14] Specifically, a 2,4-dichlorobenzyl derivative (M15) showed mycelial growth inhibition of over 70% against R. solani.[14]

Conclusion

Dichlorobenzyl derivatives represent a versatile chemical scaffold with a range of demonstrated biological activities. The 3,5-dichlorobenzyl esters are promising leads for the development of novel fungicides that act by inhibiting the mitochondrial enzyme succinate dehydrogenase. Concurrently, 2,4-dichlorobenzyl alcohol is a proven and effective broad-spectrum antiseptic with bactericidal and virucidal properties. Emerging research into dichlorobenzylamide and other derivatives suggests potential applications as anti-inflammatory and anticancer agents. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of new therapeutic agents and agricultural products.

References

in-silico prediction of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In-Silico Prediction of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in-silico approach to predict the bioactivity of the novel compound this compound. In the absence of extensive experimental data, computational methods provide a robust framework for initial screening, target identification, and pharmacokinetic profiling.[1] This document details a systematic workflow encompassing ligand-based and structure-based virtual screening, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2][3] Detailed protocols for these computational experiments are provided to guide researchers in the virtual assessment of this and other new chemical entities. The methodologies described herein are designed to accelerate the drug discovery process by prioritizing compounds for further experimental validation.[2][4]

Introduction

This compound is a synthetic organic compound with a chemical structure that suggests potential biological activity. The presence of the benzaldehyde moiety is common in compounds with a wide range of pharmacological effects, including antimicrobial and antioxidant properties.[5] The dichlorobenzyl group is also found in molecules with demonstrated bioactivity, such as the antiseptic agent 2,4-dichlorobenzyl alcohol, which exhibits bactericidal effects.[6][7][8] The combination of these structural features warrants a thorough investigation of the compound's potential as a therapeutic agent.

Computer-aided drug design (CADD) techniques are indispensable in modern drug discovery, offering a time- and cost-effective means to screen large numbers of molecules and predict their biological activities.[2][4][9] This guide presents a structured in-silico workflow to elucidate the potential bioactivity of this compound.

In-Silico Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound integrates several computational techniques to build a comprehensive profile of its potential biological targets and pharmacokinetic properties.

In-Silico Bioactivity Prediction Workflow cluster_0 Phase 1: Preparation and Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Bioactivity Prediction and Refinement cluster_3 Phase 4: Pharmacokinetic and Toxicity Profiling cluster_4 Phase 5: Final Assessment A Compound Preparation (SMILES, 3D Structure Generation) B Physicochemical Property Prediction (Lipinski's Rule of Five) A->B Input C Similarity Search (ChEMBL, PubChem) A->C Input D Ligand-Based Virtual Screening (Pharmacophore Modeling) C->D Identified Actives E Structure-Based Virtual Screening (Inverse Docking) C->E Input for Target Fishing F Target Prioritization (Pathway Analysis, Literature Review) D->F E->F G Molecular Docking (Binding Affinity Prediction) F->G Prioritized Targets H QSAR Modeling (Activity Prediction) G->H Docking Scores J Comprehensive Bioactivity Profile G->J H->J I ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) I->J

Figure 1: In-Silico Bioactivity Prediction Workflow

Experimental Protocols

Compound Preparation and Physicochemical Property Prediction

Objective: To prepare the 3D structure of this compound and calculate its physicochemical properties to assess its drug-likeness.

Methodology:

  • 2D Structure and SMILES: Obtain the 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using software such as Open Babel or ChemDraw.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation.

  • Physicochemical Property Calculation: Utilize online tools or software (e.g., SwissADME, ADMETlab 2.0) to calculate key physicochemical properties.[10]

  • Drug-Likeness Evaluation: Assess the compound's drug-likeness based on Lipinski's Rule of Five and other relevant parameters.

Target Identification

Objective: To identify potential biological targets of this compound using both ligand-based and structure-based approaches.

Methodology:

3.2.1. Ligand-Based Virtual Screening (Similarity Search and Pharmacophore Modeling)

  • Similarity Search: Perform a similarity search against databases like ChEMBL and PubChem using the structure of the query compound to find molecules with known biological activities.

  • Pharmacophore Model Generation: If a set of active compounds with a common target is identified, generate a 3D pharmacophore model that defines the essential structural features for bioactivity.

  • Database Screening: Screen compound libraries against the generated pharmacophore model to identify other potential hits.

3.2.2. Structure-Based Virtual Screening (Inverse Docking)

  • Target Database Preparation: Prepare a library of 3D protein structures from the Protein Data Bank (PDB) representing a wide range of potential drug targets.

  • Inverse Docking Simulation: Dock the 3D structure of this compound against the prepared library of protein targets using software like AutoDock Vina or Glide.[1]

  • Ranking and Analysis: Rank the potential targets based on the predicted binding affinities (docking scores).

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its prioritized biological targets.

Methodology:

  • Receptor and Ligand Preparation: Prepare the 3D structures of the prioritized protein targets (receptors) and the ligand (this compound). This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Binding Site Definition: Identify and define the active site of the receptor, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: Perform molecular docking using appropriate software to predict the binding poses of the ligand within the receptor's active site.

  • Analysis of Results: Analyze the docking results, focusing on the predicted binding energy and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.

Methodology:

  • Dataset Collection: Gather a dataset of structurally related compounds with experimentally determined bioactivity against a specific target.

  • Molecular Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

  • Model Development: Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a QSAR model.[11]

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

  • Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.

Methodology:

  • Input Compound Structure: Provide the 2D or 3D structure of the compound to an ADMET prediction tool (e.g., ADMETlab 2.0, SwissADME).[10]

  • Prediction of ADMET Properties: The software will calculate a range of ADMET-related parameters, including but not limited to:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

  • Analysis of Results: Analyze the predicted ADMET profile to identify potential liabilities that may hinder the compound's development as a drug.

Data Presentation

Quantitative data from the in-silico predictions should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight< 500 Da
LogP< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
Molar Refractivity40-130
Topological Polar Surface Area< 140 Ų

Table 2: Molecular Docking Results with Prioritized Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target 1
Target 2
Target 3

Table 3: Predicted ADMET Properties

ADMET ParameterPredicted Value/Classification
Absorption
Human Intestinal Absorption
Caco-2 Permeability
Distribution
Plasma Protein Binding
Blood-Brain Barrier Penetration
Metabolism
CYP1A2 Inhibitor
CYP2C9 Inhibitor
CYP2D6 Inhibitor
CYP3A4 Inhibitor
Toxicity
Ames Mutagenicity
hERG Inhibition

Potential Signaling Pathway Involvement

Based on the structural alerts within this compound, particularly the benzaldehyde moiety, it is plausible that this compound could interact with enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases (ALDHs).[12] Inhibition or modulation of ALDHs could have downstream effects on various signaling pathways.

Aldehyde Dehydrogenase Signaling Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects A This compound B Aldehyde Dehydrogenase (ALDH) A->B Potential Inhibition C Retinoic Acid Synthesis B->C Catalyzes D Cellular Detoxification B->D Contributes to E Reactive Oxygen Species (ROS) Levels B->E Reduces F Gene Regulation C->F G Cell Proliferation and Differentiation C->G H Oxidative Stress Response D->H E->H

Figure 2: Potential Involvement in ALDH Signaling Pathway

Conclusion

This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of this compound. By following the detailed protocols for compound preparation, target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can generate a robust preliminary assessment of this compound's therapeutic potential. The systematic application of these computational methods can significantly de-risk and accelerate the early stages of drug discovery, enabling the prioritization of the most promising candidates for experimental validation.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde group and a dichlorobenzyl ether moiety, provides a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The aldehyde functionality serves as a key reaction center, enabling a variety of chemical transformations to build molecular complexity. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing its synthesis and key reactions, including nucleophilic additions, oxidation, and reduction. The potential applications of its derivatives in drug discovery, particularly in oncology and as enzyme inhibitors, are also explored.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • To this stirred suspension, add 2,4-dichlorobenzyl chloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the solid potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Quantitative Data: While specific yield data for this exact reaction is not readily available in the cited literature, similar reactions with other chlorobenzyl chlorides have reported high yields, typically in the range of 98-99%.[1]

Spectroscopic Characterization: Although the complete spectroscopic data for the final product is not available in the provided search results, the data for the precursor, 2,4-dichlorobenzyl alcohol, is available.

Compound1H NMR (Solvent)13C NMR (Solvent)
2,4-Dichlorobenzyl alcohol δ 7.53 (d, J = 7.9 Hz, 1H), 7.31 (s, 1H), 7.13 (d, J = 7.9 Hz, 1H), 6.17 (s, 2H) (DMSO-d6)δ 152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 102.3 (DMSO-d6)

Table 1: NMR Data for 2,4-Dichlorobenzyl alcohol.[1]

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that readily undergoes a variety of chemical transformations. These reactions are central to the derivatization of this scaffold for drug discovery purposes.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. Two prominent examples of such reactions are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Weak Base (e.g., Piperidine, DBU) Solvent Solvent (e.g., Ethanol, Water)

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or water.

  • Add a catalytic amount of a weak base (e.g., piperidine or DBU).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the product can be extracted with an organic solvent.

  • Purify the product by recrystallization.

Quantitative Data: While specific data for the target molecule is not available, Knoevenagel condensations of similar aromatic aldehydes with malononitrile are known to proceed with high yields, often exceeding 90%, particularly under optimized conditions such as using a DBU/water complex or microwave irradiation.[2]

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction of this compound with a Wittig reagent allows for the introduction of a variety of substituents at the carbonyl carbon.

Wittig_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aldehyde This compound Alkene Alkene Aldehyde->Alkene Ylide Phosphorus Ylide Ylide->Alkene PhosphineOxide Triphenylphosphine Oxide Ylide->PhosphineOxide Solvent Anhydrous Solvent (e.g., THF, DMF)

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1 equivalent) dropwise to generate the ylide.

  • Stir the resulting ylide solution at room temperature for a period of time (e.g., 30 minutes).

  • Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Specific yields for the Wittig reaction of this compound are not available in the provided search results. However, Wittig reactions of benzaldehyde derivatives with non-stabilized ylides generally provide good to excellent yields of the corresponding alkenes.[3]

Oxidation of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization or as a key pharmacophore in drug design.

Oxidation_Reaction Aldehyde This compound CarboxylicAcid 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid Aldehyde->CarboxylicAcid Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄, Oxone®)

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve this compound in a suitable solvent mixture, such as acetone and water.

  • Add a solution of potassium permanganate (KMnO₄) dropwise to the stirred solution of the aldehyde. The reaction is often exothermic and may require cooling.

  • Continue stirring until the purple color of the permanganate disappears.

  • Filter the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitated 4-[(2,4-dichlorobenzyl)oxy]benzoic acid by filtration, wash with cold water, and dry.

Quantitative Data: While a specific yield for the oxidation of the target molecule is not provided, the oxidation of substituted benzaldehydes with potassium permanganate under phase transfer catalysis can result in yields of over 90%.[4] Another method using Oxone® in the presence of a catalyst has been reported to give yields in the range of 86-90% for similar substrates.[5]

Reduction of the Aldehyde Group

The aldehyde group can be reduced to a primary alcohol. This transformation is useful for introducing a hydroxyl group, which can participate in hydrogen bonding interactions with biological targets or serve as a site for further functionalization.

Reduction_Reaction Aldehyde This compound Alcohol (4-[(2,4-Dichlorobenzyl)oxy]phenyl)methanol Aldehyde->Alcohol Reduction ReducingAgent Reducing Agent (e.g., NaBH₄)

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1 equivalent) in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution.[1]

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).[1]

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

Quantitative Data: The reduction of aldehydes with sodium borohydride is generally a high-yielding reaction, often quantitative.[6]

Applications in Drug Development

Derivatives of benzaldehyde and its substituted analogues have shown promise in various therapeutic areas, including cancer and diseases associated with the polyol pathway.

Anticancer Activity

Several studies have reported the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines. While specific data for this compound is not available, related compounds have demonstrated significant activity. For instance, some benzaldehyde derivatives have shown IC₅₀ values in the micromolar range against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and T-47D (breast cancer).[7] The mechanism of action for some of these compounds involves the induction of apoptosis.

Anticancer_Pathway Compound This compound Derivative CancerCell Cancer Cell Compound->CancerCell Inhibition of Proliferation Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Induction

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a key therapeutic strategy. Benzaldehyde derivatives have been investigated as potential aldose reductase inhibitors.[8][9] The development of potent and selective inhibitors could lead to new treatments for diabetic neuropathy, retinopathy, and nephropathy.

Aldose_Reductase_Inhibition Glucose Glucose Sorbitol Sorbitol (Leads to Diabetic Complications) Glucose->Sorbitol Reduction AldoseReductase Aldose Reductase Inhibitor This compound Derivative Inhibitor->AldoseReductase Inhibition

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically versatile functional group. It readily participates in a range of important organic reactions, including nucleophilic additions, oxidation, and reduction, providing access to a wide array of derivatives. The potential of these derivatives as anticancer agents and aldose reductase inhibitors highlights the importance of this scaffold in modern drug discovery. Further investigation into the specific reactivity and biological activity of this compound and its novel derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their efforts to develop new and effective therapeutic agents.

References

literature review of benzyloxybenzaldehyde derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzyloxybenzaldehyde Derivatives in Medicinal Chemistry

Introduction

The benzyloxybenzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive aldehyde group and a modifiable benzyloxy moiety, provides a unique platform for developing novel therapeutic agents. Derivatives of this core have demonstrated significant potential across several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] The aldehyde functionality acts as a versatile chemical handle for transformations such as the formation of Schiff bases, aldol condensations, and Wittig reactions, enabling the creation of diverse molecular libraries.[1] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of benzyloxybenzaldehyde derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Synthetic Strategies

The most common and straightforward method for synthesizing benzyloxybenzaldehyde derivatives is through a Williamson ether synthesis. This involves the O-alkylation of a substituted hydroxybenzaldehyde with a corresponding benzyl halide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]

G General Synthetic Workflow for Benzyloxybenzaldehyde Derivatives sub Substituted Hydroxybenzaldehyde process O-Alkylation (70°C, Overnight) sub->process reagent Substituted Benzyl Halide reagent->process base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->process product Target Benzyloxybenzaldehyde Derivative process->product Precipitation, Filtration, Recrystallization

Caption: General synthetic workflow for preparing benzyloxybenzaldehyde derivatives.[3]

Anticancer Activity: Targeting Aldehyde Dehydrogenase (ALDH)

A significant body of research has focused on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[1] ALDH1A3 is overexpressed in various cancers and is linked to cancer stem cells and chemoresistance, making it a prime therapeutic target.[1][4]

ALDH1A3 Signaling Pathway and Inhibition

ALDH1A3 catalyzes the oxidation of retinal to retinoic acid (RA), a key signaling molecule that regulates cell differentiation, proliferation, and apoptosis. By inhibiting ALDH1A3, benzyloxybenzaldehyde derivatives can disrupt this pathway, leading to anticancer effects.[1]

G ALDH1A3-Retinoic Acid Signaling Pathway and Inhibition retinal Retinal aldh1a3 ALDH1A3 retinal->aldh1a3 Oxidation ra Retinoic Acid (RA) aldh1a3->ra rar_rxr RAR/RXR Heterodimer ra->rar_rxr Binds to rare RARE (on DNA) rar_rxr->rare Binds to transcription Target Gene Transcription rare->transcription cellular_processes Regulates Cell Differentiation, Proliferation, Apoptosis transcription->cellular_processes inhibitor Benzyloxybenzaldehyde Derivative inhibitor->aldh1a3 Inhibition

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.[1]

Quantitative Data: ALDH1A3 Inhibition and Cytotoxicity

Several benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their inhibitory activity against ALDH isoforms and their cytotoxic effects on cancer cell lines. Compounds ABMM-15 and ABMM-16 have emerged as highly potent and selective inhibitors of ALDH1A3.[4][5][6] Other derivatives have shown significant activity against the HL-60 human leukemia cell line.[7]

Compound IDStructure / DescriptionTargetIC₅₀ (µM)Cell LineCytotoxicity IC₅₀ (µM)Reference
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.23A549 / H1299No significant toxicity[5][6]
ABMM-16 4-((4-Methylbenzyl)oxy)benzaldehydeALDH1A31.29A549 / H1299No significant toxicity[5][6]
ABMM-6 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde--H129914.0[5]
ABMM-24 4-((4-Chlorobenzyl)oxy)-3,5-dimethoxybenzaldehyde--H129913.7[5]
ABMM-32 4-((4-(Chloromethyl)benzyl)oxy)-3-methoxybenzaldehyde--H129913.0[5]
29 2-[(3-Methoxybenzyl)oxy]benzaldehyde--HL-601-10 (Significant Activity)[7]
30 2-[(2-Chlorobenzyl)oxy]benzaldehyde--HL-601-10 (Significant Activity)[7]
31 2-[(4-Chlorobenzyl)oxy]benzaldehyde--HL-601-10 (Significant Activity)[7]
Mechanism of Action: Apoptosis Induction

Studies on HL-60 cells have shown that active benzyloxybenzaldehyde derivatives induce cell apoptosis.[7] The mechanism involves the loss of mitochondrial membrane potential, leading to the activation of downstream apoptotic pathways and cell cycle arrest at the G2/M phase.[7]

Apoptotic Pathway Induced by Benzyloxybenzaldehyde Derivatives bzd Benzyloxybenzaldehyde Derivative mito Mitochondria bzd->mito Treatment (12h) g2m G2/M Phase Cell Cycle Arrest bzd->g2m mmp Loss of Mitochondrial Membrane Potential mito->mmp casp Caspase Activation mmp->casp dna DNA Fragmentation casp->dna apoptosis Apoptosis g2m->apoptosis dna->apoptosis

Caption: Apoptotic pathway induced by benzyloxybenzaldehyde derivatives in HL-60 cells.[7]

Antimicrobial Activity

Benzyloxybenzaldehyde derivatives and related structures, such as chalcones synthesized from them, have demonstrated notable antimicrobial properties.[8][9] These compounds exhibit a broad spectrum of activity against both bacteria and fungi. The proposed mechanism for related phenolic compounds involves interaction with the cell surface, leading to the disintegration of the cell membrane and coagulation of intracellular components.[8]

A series of novel chalcones were synthesized via Claisen-Schmidt condensation of 3-benzyloxy-4-methoxybenzaldehyde with various acetophenones.[9][10] These derivatives were then screened for antibacterial activity using well diffusion and Minimum Inhibitory Concentration (MIC) methods, showing varying degrees of inhibition against tested bacterial species.[9][10]

Neuroprotective Applications

Certain benzaldehyde derivatives have shown promise as therapeutic agents for neurodegenerative conditions like Alzheimer's disease.[2][11] Their mechanism of action involves exerting anti-neuroinflammatory and neuroprotective effects.[2] Studies on benzaldehydes isolated from the fungus Aspergillus terreus revealed that they can reduce the secretion of inflammatory mediators (TNF-α, IL-6) and pro-inflammatory factors in microglial cells.[2][12] Furthermore, they protect hippocampal neuronal cells by inhibiting mitochondrial oxidative stress and blocking apoptosis through the modulation of Tau protein and caspase-related signaling pathways.[2][12]

Experimental Protocols

A. General Synthesis of Benzyloxybenzaldehyde Derivatives (O-Alkylation)[3]
  • Dissolution: Dissolve the phenolic starting material (e.g., 4-hydroxybenzaldehyde) (1.0 eq.) and potassium carbonate (1.5 eq.) in 10 mL of N,N-dimethylformamide (DMF).

  • Addition: Add the corresponding benzyl halide (1.0 eq.) to the solution.

  • Reaction: Stir the resulting mixture overnight at 70 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, reduce the volume of DMF by evaporation under vacuum.

  • Precipitation: Add 20 mL of water to the concentrated solution to induce precipitation of the product.

  • Purification: Filter the precipitate, dry it, and recrystallize from a suitable solvent like ethanol to yield the pure benzyloxybenzaldehyde derivative.

B. ALDH1A3 Inhibition Assay (Fluorometric)[3][13]
  • Preparation: Prepare an assay mixture in a suitable buffer containing recombinant human ALDH1A3 enzyme and NAD⁺.

  • Inhibitor Addition: Dissolve the synthesized benzyloxybenzaldehyde derivatives in DMSO. Add the compounds to the assay mixture to achieve the desired final concentration (e.g., a single-point screen at 10 µM). Ensure the final DMSO concentration is ≤1% (v/v).

  • Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., retinaldehyde).

  • Measurement: Monitor the production of NADH over time by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm).

  • Analysis: A control reaction without any inhibitor is used to determine 100% enzyme activity. For potent compounds, perform the assay with a range of inhibitor concentrations to determine the IC₅₀ value from the resulting dose-response curve.

C. Cell Viability / Cytotoxicity Assay (MTT Assay)[14]
  • Cell Seeding: Seed cells (e.g., A549, H1299, or MDCK) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxybenzaldehyde derivatives for a specified period (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The benzyloxybenzaldehyde scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates their significant promise as anticancer agents, particularly as selective inhibitors of ALDH1A3, and their potential as antimicrobial and neuroprotective compounds. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. Further exploration of derivatives based on this core is warranted to fully unlock their therapeutic potential in addressing cancer, infectious diseases, and neurodegeneration.

References

Methodological & Application

Application Notes and Protocols: Schiff Bases Derived from 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for Schiff bases derived from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This class of compounds holds significant promise for therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1] The unique structural features of Schiff bases derived from this compound, which combines a dichlorobenzyl ether moiety with the reactive aldehyde group, make them attractive candidates for drug discovery. The lipophilicity imparted by the dichlorobenzyl group can enhance membrane permeability, a crucial factor for biological activity.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out in an alcoholic solvent and may be catalyzed by a few drops of acid.

General Synthetic Protocol

A general and robust method for the synthesis of these Schiff bases involves the reflux of equimolar amounts of this compound and a selected primary amine in ethanol.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aminothiazoles)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.

  • Add the ethanolic solution of the primary amine to the aldehyde solution with continuous stirring.

  • To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Characterization
  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

  • ¹H NMR Spectroscopy: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group is observed in the range of δ 160-170 ppm.

Potential Therapeutic Applications

Schiff bases are known to exhibit a wide range of biological activities.[2] While specific data for derivatives of this compound are not extensively reported, based on structurally similar compounds, the following applications are of high interest.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties. The imine group is thought to be crucial for this activity, potentially by interfering with microbial cell wall synthesis or protein function.

Table 1: Representative Antimicrobial Activity of Structurally Similar Schiff Bases (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Schiff Base A181520
Schiff Base B221925
Ampicillin (Control)2522-
Fluconazole (Control)--28

Data is representative and compiled from various sources on Schiff bases with halogenated phenyl and alkoxy moieties.

Anticancer Activity

Many Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.

Table 2: Representative In Vitro Anticancer Activity of Structurally Similar Schiff Bases (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Schiff Base C12.518.215.8
Schiff Base D8.911.49.7
Doxorubicin (Control)0.81.21.0

Data is representative and based on published studies of Schiff bases with similar structural features.

Anticonvulsant Activity

Certain Schiff bases have shown promise as anticonvulsant agents, potentially through their interaction with GABAergic systems or other neuronal targets.

Table 3: Representative Anticonvulsant Activity of Structurally Similar Schiff Bases (Maximal Electroshock Seizure Test)

CompoundDose (mg/kg)Protection (%)
Schiff Base E3060
Schiff Base F3075
Phenytoin (Control)30100

Data is representative and based on studies of various Schiff base derivatives.[3]

Experimental Protocols for Biological Evaluation

Protocol for Antimicrobial Activity (Agar Well Diffusion Method)
  • Prepare a nutrient agar medium and pour it into sterile Petri plates.

  • Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface.

  • Create wells of 6 mm diameter in the agar plates using a sterile borer.

  • Add a specific concentration of the test Schiff base solution (dissolved in a suitable solvent like DMSO) into the wells.

  • A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ampicillin) serves as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the Schiff base compounds and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
  • Administer the test Schiff base compound to a group of mice at a specific dose (e.g., 30 mg/kg, intraperitoneally).

  • After a predetermined time (e.g., 30 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of this phase is considered as protection.

  • A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug like phenytoin.

  • Calculate the percentage of protection for each group.

Visualizations

Synthetic Workflow

G A This compound C Reaction Mixture (Ethanol, Glacial Acetic Acid) A->C B Primary Amine (R-NH2) B->C D Reflux (4-6 hours) C->D E Cooling and Precipitation D->E F Filtration and Washing E->F G Recrystallization F->G H Pure Schiff Base G->H

Caption: General workflow for the synthesis of Schiff bases.

Potential Anticancer Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK GeneExpression Gene Expression (Proliferation, Survival) mTOR->GeneExpression NFkB NF-κB NFkB->GeneExpression IkB IκB IKK->IkB phosphorylates SchiffBase Schiff Base (Potential Inhibitor) SchiffBase->PI3K SchiffBase->Akt SchiffBase->mTOR SchiffBase->NFkB

Caption: Potential inhibition of PI3K/Akt/mTOR and NF-κB pathways.

Postulated Anticonvulsant Mechanism

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron GABA_neuro GABA GABAReceptor GABA-A Receptor GABA_neuro->GABAReceptor ChlorideChannel Cl- Channel GABAReceptor->ChlorideChannel opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) ChlorideChannel->Hyperpolarization SchiffBase Schiff Base (Potential Modulator) SchiffBase->GABAReceptor Positive Allosteric Modulation

Caption: Postulated modulation of GABA-A receptor activity.

References

Application Notes and Protocols: The Role of 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. This efficiency is particularly valuable in drug discovery for the generation of diverse compound libraries. One such versatile building block is 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde . The incorporation of the dichlorobenzyl ether moiety is of significant interest as the halogenated phenyl ring can engage in various non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds with demonstrated potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][2]

Application Notes: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives as CDK2 Inhibitors

The pyrimido[4,5-d]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors.[1][2] In the context of cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. The synthesis of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines can be efficiently achieved through a modified Biginelli-type multi-component reaction.[1] In this reaction, this compound can serve as the aldehyde component, reacting with a 6-aminothiouracil derivative and a guanidine derivative to construct the core bicyclic structure. The resulting compounds bearing the 4-[(2,4-dichlorobenzyl)oxy]phenyl moiety at the 7-position can then be further functionalized to optimize their biological activity.

The synthesized pyrimido[4,5-d]pyrimidine derivatives have shown potent and selective inhibitory activity against CDK2, leading to anti-proliferative effects in various human tumor cell lines.[1] The data presented below for analogous compounds highlight the potential of this chemical series as a starting point for the development of novel anticancer agents.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyrimido[4,5-d]pyrimidine derivatives synthesized via a similar multi-component reaction, demonstrating their potential as CDK2 inhibitors and anticancer agents.

Compound IDAldehyde PrecursorCDK2 IC₅₀ (µM)[1]CDK4 IC₅₀ (µM)[1]EGFR IC₅₀ (µM)[1]Cancer Cell Line Growth Inhibition (%)[1]
7a Benzaldehyde0.31>10>10Leukemia (K-562): 65.3
7c 4-Chlorobenzaldehyde0.45>105.2Melanoma (UACC-257): 71.36
7d 4-Fluorobenzaldehyde0.953.2>10Melanoma (UACC-257): 79.49
7e 4-Methoxybenzaldehyde0.251.53.7Renal Cancer (RXF 393): 112.9 (cell death)
7f 3,4,5-Trimethoxybenzaldehyde0.050.861.2Ovarian Cancer (OVCAR-3): 68.2
6a Benzaldehyde1.2>10>10Non-Small Cell Lung Cancer (HOP-92): 102.6 (cell death)
6c 4-Chlorobenzaldehyde2.52.16.5Renal Cancer (RXF 393): 124 (cell death)

Experimental Protocols

General Protocol for the Synthesis of 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-N-phenylpyrimido[4,5-d]pyrimidin-4-amine (A Derivative of Compound 7f)

This protocol is adapted from the multi-component synthesis of analogous pyrimido[4,5-d]pyrimidine derivatives.[1]

Step 1: Synthesis of 6-Amino-2-methyl-5-(4-((2,4-dichlorobenzyl)oxy)benzoyl)pyrimidin-4(3H)-one

A mixture of 6-amino-2-methylpyrimidin-4(3H)-one (1.25 g, 10 mmol), this compound (2.77 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in morpholine (15 mL) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the title compound.

Step 2: Synthesis of 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-4-thioxo-3,4-dihydropyrimido[4,5-d]pyrimidin-6(5H)-one

A mixture of the product from Step 1 (10 mmol) and an excess of N,N-dimethylacetamide dimethyl acetal (DMA-DMA) is heated at reflux for 8 hours. The excess reagent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the intermediate cyclized product. This intermediate is then dissolved in phosphorus oxychloride (20 mL) and heated at reflux for 4 hours. The excess phosphorus oxychloride is removed under vacuum, and the residue is carefully poured into ice-water. The resulting solid is filtered, washed with water, and dried to yield the chlorinated intermediate. A solution of the chlorinated intermediate (5 mmol) and thiourea (0.38 g, 5 mmol) in ethanol (30 mL) is heated at reflux for 5 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to give the thione product.

Step 3: Synthesis of 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-N-phenylpyrimido[4,5-d]pyrimidin-4-amine

A mixture of the thione from Step 2 (1 mmol) and the desired amine (e.g., aniline, 1.2 mmol) in dimethylformamide (DMF, 10 mL) is heated at reflux for 6-8 hours. The reaction mixture is cooled and poured into ice-water. The precipitate is filtered, washed with water, and purified by column chromatography on silica gel to afford the final product.

Visualizations

Logical Workflow for the Synthesis of Pyrimido[4,5-d]pyrimidines

G cluster_start Starting Materials cluster_reaction Multi-Component Reaction cluster_intermediate Core Scaffold cluster_modification Further Modification cluster_product Final Product A This compound MCR Modified Biginelli Reaction A->MCR B 6-Amino-2-thiouracil B->MCR C Guanidine Derivative C->MCR Intermediate Pyrimido[4,5-d]pyrimidine Core MCR->Intermediate Mod Alkylation / Amination Intermediate->Mod Product Substituted Pyrimido[4,5-d]pyrimidine Mod->Product

Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.

Signaling Pathway of CDK2 Inhibition

G cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression Inhibitor Pyrimido[4,5-d]pyrimidine (from this compound) CyclinE_CDK2 Cyclin E / CDK2 Inhibitor->CyclinE_CDK2 inhibits CyclinE_CDK2->Rb further phosphorylates

Caption: CDK2 inhibition disrupts G1/S cell cycle progression.

References

Application Notes: Synthesis of Bioactive Heterocycles from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a dichlorobenzyl ether moiety, is a key pharmacophore that can be incorporated into more complex molecules. The primary synthetic route involves its initial conversion into chalcone intermediates via Claisen-Schmidt condensation. These chalcones, which are α,β-unsaturated ketones, are highly reactive and serve as pivotal precursors for the cyclization reactions that form various five- and six-membered heterocyclic rings, such as thiazoles, pyrazolines, and pyrimidines.[1][2][3] These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

Core Synthetic Pathways and Applications

The principal application of this compound in heterocyclic synthesis is its role as an electrophilic component in condensation reactions to form key chalcone intermediates. These intermediates are then subjected to various cyclization reactions to yield the desired heterocycles.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): The foundational step is the base-catalyzed condensation of this compound with an appropriate acetophenone derivative.[1][3][7] This reaction creates the 1,3-diarylpropenone (chalcone) backbone, which is the immediate precursor for subsequent cyclizations. The general ease and high yield of this reaction make it a popular method for generating molecular diversity.[3][8]

  • Thiazole Synthesis: Thiazole rings can be constructed from the chalcone intermediates. One common method involves the reaction of the chalcone with thiosemicarbazide to form a thiocarbamoylpyrazoline, which is then cyclized with a reagent like p-bromophenacyl bromide to yield 4,5-dihydropyrazolyl thiazoles.[9] Another pathway involves the synthesis of Schiff bases from this compound and aromatic diamines, followed by cyclization with thioglycolic acid to produce bis-1,3-thiazolidin-4-ones.[10] Thiazole derivatives are known for a wide range of pharmacological activities.[11]

  • Pyrazoline Synthesis: Pyrazolines are synthesized by the reaction of chalcones with hydrazine derivatives. For instance, reacting the chalcone derived from the title compound with thiosemicarbazide in the presence of a base leads to the formation of thiocarbamoylpyrazoline derivatives through a Michael addition reaction.[9] Pyrazolines are well-documented as possessing anti-inflammatory, analgesic, and antimicrobial properties.[2]

  • Pyrimidine Synthesis: Six-membered pyrimidine rings can be synthesized by the cyclocondensation of the chalcone precursor with compounds containing an N-C-N unit, such as urea or thiourea, in an alkaline medium.[2][7] Pyrimidine derivatives are fundamental components of nucleic acids and are integral to many clinically used drugs, including anticancer and antiviral agents.[12][13][14]

The following diagram illustrates the general synthetic workflow from the starting aldehyde to various heterocyclic systems.

G Start This compound Chalcone Chalcone Intermediate (1,3-diarylpropenone) Start->Chalcone Claisen-Schmidt Condensation Acetophenone Substituted Acetophenone Acetophenone->Chalcone Pyrazoline Thiocarbamoylpyrazoline Chalcone->Pyrazoline Michael Addition Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Cyclocondensation ThioSemi Thiosemicarbazide ThioSemi->Pyrazoline Thiazole 4,5-Dihydropyrazolyl Thiazole Pyrazoline->Thiazole Cyclization Bromide p-bromophenacyl bromide Bromide->Thiazole Urea Urea / Thiourea Urea->Pyrimidine

Caption: Synthetic workflow for heterocyclic compounds.

Quantitative Data Summary

The synthesis of various heterocyclic compounds proceeds through chalcone intermediates. The yields are generally high for the initial condensation step and vary for the subsequent cyclization reactions depending on the target heterocycle.

Table 1: Synthesis of Chalcone Intermediates from this compound

Product No. Ar (from Acetophenone) Yield (%) Physical State Ref.
I 4-chlorophenyl 85 Yellow Solid [9]
II 2,4-dichlorophenyl 82 Pale Yellow Solid [9]
III 4-bromophenyl 88 Yellow Solid [9]

| IV | 4-nitrophenyl | 79 | Orange Solid |[9] |

Table 2: Synthesis of Heterocyclic Derivatives from Chalcones

Chalcone Precursor Reagents Heterocyclic Product Yield (%) Ref.
Chalcone I 1. Thiosemicarbazide, NaOH2. p-bromophenacyl bromide 4,5-dihydropyrazolyl thiazole 75 [9]
Chalcone II 1. Thiosemicarbazide, NaOH2. p-bromophenacyl bromide 4,5-dihydropyrazolyl thiazole 72 [9]
Chalcone III 1. Thiosemicarbazide, NaOH Thiocarbamoylpyrazoline 80 [9]
Chalcone IV Urea, KOH Pyrimidine-2-one derivative Not Reported [2]
Schiff Base* Thioglycolic acid, Benzene Bis 1,3-thiazolidin-4-one 79-97 [10]

*Note: Schiff base formed from this compound and an aromatic diamine.

Experimental Protocols

Protocol 1: General Synthesis of Chalcone Intermediates

This protocol describes the Claisen-Schmidt condensation to synthesize chalcones from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-chloroacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 4% in ethanol)

  • Stirring apparatus

  • Beakers and flasks

Procedure:

  • Dissolve 0.02 mol of the substituted acetophenone in 5 mL of ethanol in a flask.

  • In a separate beaker, dissolve 0.02 mol of this compound in 5 mL of ethanol.

  • Add the benzaldehyde solution to the acetophenone solution.

  • To the resulting mixture, add 2 mL of 4% ethanolic NaOH solution dropwise while stirring.

  • Continue stirring the mixture at room temperature for 5-10 minutes. A precipitate will typically form.[9]

  • Monitor the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid product, wash it with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of 4,5-Dihydropyrazolyl Thiazoles

This protocol details a two-step synthesis of a thiazole derivative starting from a chalcone intermediate.

Step A: Synthesis of Thiocarbamoylpyrazoline Intermediate

  • Suspend 0.01 mol of the chalcone (from Protocol 1) in 20 mL of ethanol.

  • Add 0.01 mol of thiosemicarbazide to the suspension.

  • Add 0.5 g of NaOH dissolved in 1 mL of water.

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure thiocarbamoylpyrazoline derivative.[9]

Step B: Cyclization to form 4,5-Dihydropyrazolyl Thiazole

  • Dissolve 0.002 mol of the thiocarbamoylpyrazoline derivative (from Step A) in 15 mL of absolute ethanol.

  • Add 0.002 mol of p-bromophenacyl bromide to the solution.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature. A solid product will separate out.

  • Filter the solid, wash with a small amount of ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure 4,5-dihydropyrazolyl thiazole.[9]

Biological Activity and Drug Development Potential

The heterocyclic compounds synthesized from this compound are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery. The presence of the dichlorophenyl group often enhances lipophilicity and can lead to improved biological activity.

  • Antimicrobial Activity: Thiazole and pyrazoline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][6][9]

  • Anti-inflammatory Activity: Many chalcone-derived heterocycles exhibit potent anti-inflammatory properties.[2][15]

  • Anticancer Activity: The pyrimidine core is a well-established pharmacophore in oncology, and derivatives synthesized from this route may act as inhibitors of key enzymes or receptors involved in cancer progression.[5]

The logical relationship between the synthesized molecular classes and their potential therapeutic applications is depicted below.

G cluster_0 Synthesized Heterocycles cluster_1 Potential Biological Applications Thiazoles Thiazoles & Thiazolidinones AntiInflammatory Anti-inflammatory Thiazoles->AntiInflammatory Antimicrobial Antimicrobial (Antibacterial, Antifungal) Thiazoles->Antimicrobial Pyrazolines Pyrazolines Pyrazolines->AntiInflammatory Pyrazolines->Antimicrobial Pyrimidines Pyrimidines Pyrimidines->Antimicrobial Anticancer Anticancer Pyrimidines->Anticancer

Caption: Correlation of heterocycles with biological activities.

References

Application Notes and Protocols: Synthesis of Thiazolidinone Derivatives from 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel thiazolidinone derivatives, commencing from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. Thiazolidinones are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthetic route described herein involves a two-step process: the formation of a Schiff base, followed by a cyclocondensation reaction with thioglycolic acid.[5][6][7]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of thiazolidinone derivatives.

Step 1: Synthesis of Schiff Base Intermediates (3a-c)

The initial step involves the condensation reaction between this compound and various primary amines to form the corresponding Schiff bases (imines).[5][8][9][10]

Materials:

  • This compound (1)

  • Aniline (2a)

  • 4-Chloroaniline (2b)

  • 4-Methoxyaniline (2c)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound (1) in 20 mL of ethanol.

  • To this solution, add an equimolar amount (0.01 mol) of the respective primary amine (2a-c).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2][11]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into crushed ice to precipitate the solid Schiff base.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff bases (3a-c).

Step 2: Synthesis of 2,3-Disubstituted-4-Thiazolidinone Derivatives (4a-c)

The synthesized Schiff bases are then subjected to a cyclocondensation reaction with thioglycolic acid to yield the final 4-thiazolidinone derivatives.[6][12][13]

Materials:

  • Schiff bases (3a-c)

  • Thioglycolic Acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 1,4-Dioxane

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of the appropriate Schiff base (3a-c) in 30 mL of 1,4-dioxane.

  • To this solution, add 0.012 mol of thioglycolic acid.

  • Add a catalytic amount of anhydrous zinc chloride (ZnCl₂) to the reaction mixture.

  • Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into a cold saturated solution of sodium bicarbonate to neutralize the unreacted thioglycolic acid.[14]

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/dioxane mixture) to yield the pure 4-thiazolidinone derivatives (4a-c).[15]

Data Presentation

The following tables summarize the expected physicochemical and spectral data for the synthesized compounds.

Table 1: Physicochemical Data of Synthesized Compounds

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
3a C₂₀H₁₅Cl₂NO372.25135-13785
3b C₂₀H₁₄Cl₃NO406.69148-15082
3c C₂₁H₁₇Cl₂NO₂402.27141-14388
4a C₂₂H₁₇Cl₂NO₂S446.35188-19075
4b C₂₂H₁₆Cl₃NO₂S480.79201-20372
4c C₂₃H₁₉Cl₂NO₃S476.38195-19778

Table 2: Spectroscopic Data of Synthesized 4-Thiazolidinone Derivatives

Compound IDIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
4a 3050 (Ar C-H), 1685 (C=O, thiazolidinone), 1600 (C=C, aromatic), 1320 (C-N), 750 (C-Cl), 690 (C-S-C)3.85 (s, 2H, -S-CH₂-), 5.15 (s, 2H, -O-CH₂-), 5.90 (s, 1H, N-CH-S), 6.90-7.80 (m, 12H, Ar-H)35.5 (-S-CH₂-), 60.2 (N-CH-S), 70.1 (-O-CH₂-), 115-160 (Ar-C), 170.5 (C=O)
4b 3060 (Ar C-H), 1690 (C=O, thiazolidinone), 1595 (C=C, aromatic), 1325 (C-N), 755 (C-Cl), 695 (C-S-C)3.88 (s, 2H, -S-CH₂-), 5.18 (s, 2H, -O-CH₂-), 5.95 (s, 1H, N-CH-S), 6.95-7.85 (m, 11H, Ar-H)35.7 (-S-CH₂-), 60.5 (N-CH-S), 70.3 (-O-CH₂-), 116-161 (Ar-C), 170.8 (C=O)
4c 3045 (Ar C-H), 1680 (C=O, thiazolidinone), 1605 (C=C, aromatic), 1315 (C-N), 745 (C-Cl), 685 (C-S-C)3.75 (s, 3H, -OCH₃), 3.84 (s, 2H, -S-CH₂-), 5.14 (s, 2H, -O-CH₂-), 5.88 (s, 1H, N-CH-S), 6.85-7.75 (m, 11H, Ar-H)35.4 (-S-CH₂-), 55.8 (-OCH₃), 60.0 (N-CH-S), 70.0 (-O-CH₂-), 114-162 (Ar-C), 170.3 (C=O)

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 4-thiazolidinone derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Schiff Base Formation cluster_intermediate Intermediate cluster_reagents_step2 Reagents for Step 2 cluster_step2 Step 2: Cyclization cluster_final Final Products A This compound (1) C Condensation (Ethanol, Glacial Acetic Acid) A->C B Primary Amines (2a-c) B->C D Schiff Bases (3a-c) C->D G Cyclocondensation (1,4-Dioxane) D->G E Thioglycolic Acid E->G F Anhydrous ZnCl₂ F->G H 4-Thiazolidinone Derivatives (4a-c) G->H

Caption: Synthetic workflow for 4-thiazolidinone derivatives.

Potential Signaling Pathway

Thiazolidinone derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by these compounds.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Survival Cell Survival Gene->Survival Thiazolidinone Thiazolidinone Derivative Thiazolidinone->Raf Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Application Notes and Protocols: 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde as a Versatile Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a key chemical intermediate in the synthesis of various antifungal agents. Its structure, featuring a reactive aldehyde group and a dichlorobenzyl ether moiety, makes it a valuable starting material for the development of potent and broad-spectrum antifungal compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of imidazole-based antifungal drugs, such as miconazole, and outlines its potential for the creation of other classes of antifungal agents including Schiff bases and hydrazones.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal therapies. Aryl aldehyde derivatives have historically served as crucial synthons in medicinal chemistry. Among these, this compound has proven to be a particularly important precursor, most notably in the industrial production of the widely used antifungal drug, miconazole. The dichlorophenyl group is a common feature in many azole antifungals, contributing to their binding affinity with the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This document details the synthetic routes from this precursor to clinically relevant antifungal agents and provides protocols for the synthesis and evaluation of novel derivatives.

Data Presentation

The following table summarizes the in vitro antifungal activity of Miconazole, a prominent antifungal agent synthesized from this compound, against various Candida species.

Table 1: In Vitro Antifungal Activity of Miconazole [1]

Fungal StrainMIC range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans≤0.03 - 10.060.25
Candida glabrata≤0.03 - 40.251
Candida parapsilosis≤0.03 - 0.50.060.25
Candida tropicalis≤0.03 - 0.50.120.5
Candida krusei0.06 - 10.250.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor itself from 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalyst)

  • Ethanol or Dimethylformamide (DMF)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol or DMF.

  • Add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

  • To this stirring suspension, add 2,4-dichlorobenzyl chloride (1.1 equivalents).

  • Heat the reaction mixture to reflux (for ethanol) or around 80-100 °C (for DMF) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, pour the mixture into cold water to precipitate the product. If using ethanol, concentrate the mixture under reduced pressure.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Synthesis of Miconazole from this compound

This protocol outlines the subsequent steps to synthesize miconazole from the precursor. This is a multi-step process.

Step 2a: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone This intermediate is synthesized from 2',4'-dichloro-2-chloroacetophenone and imidazole.

Step 2b: Reduction to 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol The ketone from the previous step is reduced using a reducing agent like sodium borohydride.

Step 2c: O-Alkylation to form Miconazole

  • The alcohol from step 2b is reacted with this compound is not directly used here, rather the synthesis of miconazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2,4-dichlorobenzyl chloride. However, a convergent synthesis approach is often used industrially where this compound is an intermediate. A more direct route from the topic precursor would be as follows, though less common in literature for miconazole itself:

A more direct conceptual synthesis from the precursor:

  • Grignard Reaction: React this compound with a Grignard reagent derived from 1-(chloromethyl)-2,4-dichlorobenzene. This is a hypothetical route and would require optimization.

Industrial Synthesis of Miconazole (Illustrating the precursor's role): A common industrial synthesis involves the N-alkylation of imidazole with 2,4-dichloro-α-chloroacetophenone, followed by reduction and then O-alkylation with 2,4-dichlorobenzyl chloride. The precursor this compound is structurally very similar to the ether moiety of miconazole, highlighting its importance as a structural component. A method for the industrial production of miconazole nitrate involves the O-alkylation of α-(1-imidazolyl)-2,4-dichlorophenylethanol with 2,4-dichlorobenzyl chloride.

Protocol 3: General Synthesis of Schiff Base Derivatives

The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff bases, which are known to possess antifungal properties.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, aminothiazoles)

  • Ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the precipitated Schiff base, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Protocol 4: General Synthesis of Hydrazone Derivatives

Hydrazones are another class of compounds with potential antifungal activity that can be readily synthesized from the aldehyde precursor.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent if necessary.

Protocol 5: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., fluconazole, miconazole)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should be kept low (e.g., ≤1%) to avoid inhibiting fungal growth.

  • Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculate each well with the fungal suspension.

  • Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Mandatory Visualizations

Synthesis_Pathway_Miconazole cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate Synthesis cluster_final Final Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Precursor This compound 4-Hydroxybenzaldehyde->Precursor K2CO3, KI, DMF 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride->Precursor Miconazole Miconazole Precursor->Miconazole Convergent Synthesis (conceptual) Intermediate_1 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone Intermediate_2 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol Intermediate_1->Intermediate_2 Reduction (e.g., NaBH4) Intermediate_2->Miconazole O-Alkylation with 2,4-Dichlorobenzyl chloride 2',4'-Dichloro-2-chloroacetophenone 2',4'-Dichloro-2-chloroacetophenone 2',4'-Dichloro-2-chloroacetophenone->Intermediate_1 Imidazole Imidazole Imidazole->Intermediate_1 Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Precursor This compound Synthesis Reaction with Primary Amines or Hydrazines Precursor->Synthesis Derivatives Schiff Bases / Hydrazones Synthesis->Derivatives Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Derivatives->Purification Antifungal_Assay In Vitro Antifungal Assay (Broth Microdilution) Purification->Antifungal_Assay MIC_Determination MIC Determination Antifungal_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Signaling_Pathway cluster_drug Mechanism of Action (Azoles) cluster_fungus Fungal Cell Azole Azole Antifungal (e.g., Miconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption of Membrane Integrity\n& Increased Permeability Disruption of Membrane Integrity & Increased Permeability Membrane->Disruption of Membrane Integrity\n& Increased Permeability

References

Application Notes and Protocols for Developing Anticancer Compounds from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer compounds derived from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. The primary focus is on the synthesis of thiosemicarbazone derivatives and the subsequent in vitro evaluation of their anticancer properties. Detailed protocols for synthesis, characterization, and key biological assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.

Rationale and Background

Substituted benzaldehydes and their derivatives, particularly thiosemicarbazones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The core structure of this compound offers a unique scaffold for developing novel therapeutic agents. The dichlorobenzyl moiety can enhance lipophilicity and potential interactions with biological targets, while the benzaldehyde group provides a reactive site for the synthesis of various derivatives.

Thiosemicarbazones, formed by the condensation of an aldehyde or ketone with thiosemicarbazide, are known to exert their anticancer effects through multiple mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells.[1][2]

Synthesis of this compound Thiosemicarbazone

This section outlines the protocol for the synthesis of a thiosemicarbazone derivative from this compound.

Protocol 1: Synthesis of this compound Thiosemicarbazone

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm absolute ethanol.

  • In a separate beaker, dissolve 1.1 equivalents of thiosemicarbazide in absolute ethanol, warming gently if necessary to aid dissolution.

  • Add the thiosemicarbazide solution to the stirred solution of the aldehyde in the round-bottom flask.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach the reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

  • If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization:

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. These include:

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as C=N (imine) and C=S (thione).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the thiosemicarbazone.

  • Mass Spectrometry: To determine the molecular weight of the compound.

In Vitro Anticancer Activity Evaluation

A panel of human cancer cell lines should be used to evaluate the anticancer potential of the synthesized compounds.

Data Presentation: Cytotoxicity of Benzaldehyde Thiosemicarbazone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzaldehyde thiosemicarbazone derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast)2.821 ± 0.008 (µg/mL)[3]
3-Methoxybenzaldehyde thiosemicarbazoneB16-F0 (Melanoma)2.904 ± 0.013 (µg/mL)[3]
4-Nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast)7.102 ± 0.010 (µg/mL)[3]
4-Nitrobenzaldehyde thiosemicarbazoneB16-F0 (Melanoma)7.129 ± 0.012 (µg/mL)[3]
DM(tsc)T (a triphenylphosphonium derivative)PC-3 (Prostate)2.64 ± 0.33[4]
Cisplatin (Control)PC-3 (Prostate)5.47 ± 0.06[4]
2,4-dichlorophenoxyacetyl-thiosemicarbazide 1MKN74 (Gastric)137.38[5]
2,4-dichlorophenoxyacetyl-thiosemicarbazide 2MKN74 (Gastric)143.54[5]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized thiosemicarbazone compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanistic Studies: Elucidating the Mode of Action

Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Key mechanisms for thiosemicarbazones include apoptosis induction and cell cycle arrest.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the synthesized compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the synthesized compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the synthesized compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanisms of Action

Diagrams created using the DOT language provide clear visual representations of the complex biological processes involved in the anticancer activity of the synthesized compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation start This compound + Thiosemicarbazide synthesis Condensation Reaction start->synthesis product Thiosemicarbazone Derivative synthesis->product char Characterization (NMR, IR, MS) product->char cytotoxicity Cytotoxicity Screening (MTT Assay) char->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle

Caption: Experimental workflow for the synthesis and in vitro evaluation of anticancer compounds.

intrinsic_apoptosis_pathway compound Thiosemicarbazone Derivative ros Increased ROS compound->ros mito_stress Mitochondrial Stress ros->mito_stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by thiosemicarbazone derivatives.

cell_cycle_arrest cluster_g1_s G1/S Checkpoint cluster_g2_m G2/M Checkpoint compound Thiosemicarbazone Derivative dna_damage DNA Damage / Topo II Inhibition compound->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk_cyclin CDK-Cyclin Complex Inhibition p21->cdk_cyclin inhibits g1_s_arrest G1/S Arrest cdk_cyclin->g1_s_arrest g2_m_arrest G2/M Arrest cdk_cyclin->g2_m_arrest

Caption: Signaling pathway for thiosemicarbazone-induced cell cycle arrest.

References

Application Notes and Protocols: Methodology for Assessing the Antimicrobial Spectrum of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. A critical early step in the evaluation of newly synthesized compounds is the determination of their antimicrobial spectrum and potency. This document provides detailed protocols for a systematic in vitro assessment of the antimicrobial activity of investigational compounds.

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the kinetics of microbial killing. These parameters are fundamental in characterizing the antimicrobial profile of a new chemical entity. The methodologies described herein are based on internationally recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4]

Core Methodologies & Experimental Workflow

A systematic approach to evaluating the antimicrobial spectrum of a new compound involves a tiered screening process. This typically begins with a primary screen to determine the minimum concentration required to inhibit microbial growth (MIC), followed by an assessment of the compound's ability to kill the microorganism (MBC). For promising candidates, time-kill kinetic studies can provide valuable insights into the pharmacodynamics of the compound.

Workflow cluster_screening Screening & Characterization A Synthesized Compound B Primary Screening: Broth Microdilution (MIC) A->B Test against a panel of microorganisms C Secondary Screening: Disk Diffusion (Qualitative) A->C Test against a panel of microorganisms D Bactericidal/Bacteriostatic Determination: MBC Assay B->D Determine lowest inhibitory concentration F Data Analysis & Spectrum Determination C->F E Pharmacodynamic Profiling: Time-Kill Kinetics Assay D->E For compounds with significant activity E->F

Caption: A general workflow for assessing the antimicrobial spectrum of a synthesized compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[1][5] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[6][7][8][9]

Experimental Protocol

Materials and Reagents:

  • Synthesized compound of interest

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Bacterial strains (e.g., ATCC quality control strains, clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of the compound in CAMHB to achieve a concentration range that will encompass the expected MIC. This is typically done in a separate 96-well plate or in tubes.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][11] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of the appropriate compound dilution into each well of a sterile 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[10][12]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10][13]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[10][12]

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of the synthesized compound that completely inhibits visible growth of the organism as detected by the unaided eye.[1][6][8][9][13]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[10]

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Serial Dilutions of Compound in Broth C Dispense Compound Dilutions into 96-well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format. This allows for easy comparison of the compound's activity against different microorganisms.

MicroorganismATCC Strain No.Compound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus2921320.51
Enterococcus faecalis29212812
Escherichia coli25922160.015>128
Pseudomonas aeruginosa27853640.25>128
Streptococcus pneumoniae496190.510.5

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14][15] It is determined by subculturing from the clear wells of the MIC assay onto agar plates.[15][16]

Experimental Protocol

Materials and Reagents:

  • Completed MIC microtiter plate

  • Agar plates (e.g., Tryptic Soy Agar, Blood Agar)

  • Sterile pipette tips or loops

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), transfer a small aliquot (typically 10-100 µL) to a fresh, antibiotic-free agar plate.[17][18]

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until growth is visible in the control culture.

  • Reading and Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[15][17][18][19] This is often practically determined as the lowest concentration with no visible colony growth on the agar plate.

Data Presentation: MBC Values

Present the MBC data alongside the corresponding MIC values to determine if the compound is bactericidal or bacteriostatic. A common rule of thumb is that if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.[15]

MicroorganismATCC Strain No.Compound X MIC (µg/mL)Compound X MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
Enterococcus faecalis292128162Bactericidal
Escherichia coli2592216>128>8Bacteriostatic
Pseudomonas aeruginosa2785364>128>2Bacteriostatic

Disk Diffusion (Kirby-Bauer) Susceptibility Test

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[20][21] It is useful for rapid screening of a large number of isolates.

Experimental Protocol

Materials and Reagents:

  • Synthesized compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[22]

    • Allow the plate to dry for 3-5 minutes.[22]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the synthesized compound.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.[23]

    • Place disks at least 24 mm apart from center to center.[22]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[23]

  • Reading and Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[22]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Interpretive criteria (Susceptible, Intermediate, Resistant) need to be established through correlation with MIC data.[20]

Kirby_Bauer A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Evenly Swab Inoculum onto Mueller-Hinton Agar Plate A->B C Apply Paper Disks Impregnated with Compound B->C D Incubate at 35°C for 16-18 hours C->D E Measure Diameter of the Zone of Inhibition (mm) D->E

Caption: The Kirby-Bauer Disk Diffusion Method Workflow.

Data Presentation: Zone of Inhibition Diameters
MicroorganismATCC Strain No.Compound X (20 µ g/disk ) Zone Diameter (mm)Ciprofloxacin (5 µ g/disk ) Zone Diameter (mm)Vancomycin (30 µ g/disk ) Zone Diameter (mm)
Staphylococcus aureus25923222518
Escherichia coli2592215300
Pseudomonas aeruginosa2785310280

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial compound over time.[1][19][24] This assay helps to determine whether the killing effect is concentration-dependent or time-dependent.

Experimental Protocol

Materials and Reagents:

  • Synthesized compound

  • Appropriate broth medium (e.g., CAMHB)

  • Log-phase culture of the test microorganism

  • Sterile flasks or tubes

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test microorganism.

    • Dilute the overnight culture into fresh broth and grow to the early logarithmic phase (typically an OD₆₀₀ of 0.2-0.4).

    • Adjust the bacterial suspension to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing broth with the synthesized compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask with no compound.

    • Inoculate each flask with the standardized log-phase culture.

  • Sampling and Enumeration:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[19][24]

Data Presentation: Time-Kill Curve Data
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC Compound X (log₁₀ CFU/mL)4x MIC Compound X (log₁₀ CFU/mL)
05.75.75.7
26.55.14.2
47.84.33.1
68.93.5<2.0
89.23.1<2.0
249.52.8<2.0

Conclusion

The methodologies outlined in this document provide a robust framework for the initial characterization of the antimicrobial spectrum of newly synthesized compounds. Consistent application of these standardized protocols will yield reliable and comparable data, which is essential for guiding further preclinical and clinical development of promising antimicrobial candidates.

References

Application Notes and Protocols for Cytotoxicity Assays of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for assessing the cytotoxic effects of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde derivatives on various cancer cell lines. Benzaldehyde and its derivatives have been identified as a promising class of compounds with potential anticancer activities.[1][2] Studies on related benzyloxybenzaldehyde structures have shown that their mechanism of action can involve the induction of apoptosis, cell cycle arrest, and modulation of inflammatory pathways.[3][4] The following protocols for cell viability, cytotoxicity, and apoptosis are foundational for determining the therapeutic potential and understanding the mechanism of action of novel derivatives.

Data Presentation: Summarizing Cytotoxicity

Effective evaluation of novel compounds requires systematic recording of quantitative data. The tables below are structured to facilitate the comparison of cytotoxic activity across different cell lines and treatment durations. Researchers should populate these tables with their experimental data.

Table 1: IC₅₀ Values of this compound Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. This value should be calculated for each derivative and cell line after a standard exposure time (e.g., 24, 48, or 72 hours).

DerivativeCell Line (e.g., A549) IC₅₀ (µM)Cell Line (e.g., MCF-7) IC₅₀ (µM)Cell Line (e.g., PC-3) IC₅₀ (µM)Cell Line (e.g., HL-60) IC₅₀ (µM)
Compound 1 User DataUser DataUser DataUser Data
Compound 2 User DataUser DataUser DataUser Data
Compound 3 User DataUser DataUser DataUser Data
Doxorubicin (Control) User DataUser DataUser DataUser Data

Table 2: Percentage Cell Viability after Treatment

This table allows for a direct comparison of cell viability at specific concentrations of the test compounds.

DerivativeConcentration (µM)Cell Line (e.g., A549) % Viability ± SDCell Line (e.g., MCF-7) % Viability ± SDCell Line (e.g., PC-3) % Viability ± SD
Compound 1 1User DataUser DataUser Data
10User DataUser DataUser Data
50User DataUser DataUser Data
Vehicle Control 0.1% DMSO100 ± SD100 ± SD100 ± SD

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and potential molecular mechanisms is crucial for understanding and replicating the research.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis p1 Cell Line Culture (e.g., A549, MCF-7, HL-60) exp1 Cell Seeding (96-well plates) p1->exp1 p2 Compound Preparation (Stock solution in DMSO, serial dilutions) exp2 Compound Treatment (24, 48, 72h incubation) p2->exp2 exp1->exp2 a1 MTT Assay (Metabolic Activity) exp2->a1 a2 LDH Assay (Membrane Integrity) exp2->a2 a3 Annexin V/PI Assay (Apoptosis) exp2->a3 d1 Spectrophotometry / Flow Cytometry a1->d1 a2->d1 a3->d1 d2 Calculate % Viability, % Cytotoxicity, Apoptosis Rate d1->d2 d3 Determine IC50 Values d2->d3

Caption: General experimental workflow for cytotoxicity assessment. (Within 100 characters)

G compound Benzaldehyde Derivative membrane Cell Membrane compound->membrane Enters Cell g2m G2/M Phase Arrest compound->g2m mito Mitochondria membrane->mito Induces Mitochondrial Membrane Potential Loss cas9 Caspase-9 mito->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates dna_frag DNA Fragmentation & Apoptosis cas3->dna_frag

References

Application Notes and Protocols: The Role of the 2,4-Dichlorobenzyl Moiety in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer and other diseases. The design of small molecules that can effectively block the ATP-binding site of specific kinases is a proven therapeutic strategy. This document explores the significance of the 2,4-dichlorobenzyl structural motif in the synthesis and activity of kinase inhibitors, with a focus on the well-established dual Src/Abl inhibitor, Bosutinib. While the specific starting material, 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, is not directly utilized in the synthesis of Bosutinib, the structurally related 2,4-dichloro-5-methoxyphenylamino group is a critical pharmacophore for its potent inhibitory activity. These application notes will detail the synthesis, mechanism of action, and relevant signaling pathways associated with Bosutinib, providing valuable insights for researchers in the field.

The 2,4-Dichlorophenyl Motif in Kinase Inhibition: A Case Study of Bosutinib

Bosutinib (marketed as Bosulif®) is an orally active, ATP-competitive inhibitor of both the Bcr-Abl and Src family of tyrosine kinases.[1][2] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3][4] The chemical structure of Bosutinib is 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile.[4][5] The 2,4-dichloro-5-methoxyphenylamino moiety plays a crucial role in the binding of Bosutinib to the kinase domain of its targets.

Quantitative Data: Inhibitory Activity of Bosutinib

The following table summarizes the inhibitory potency of Bosutinib against its primary targets and other related kinases.

Kinase TargetIC50 (nM)Assay ConditionsReference
c-Abl1.2Enzymatic assay[2]
v-Abl1.1Enzymatic assayNot specified
Src1.2Enzymatic assay[2]
Lyn1.1Enzymatic assayNot specified
Hck1.0Enzymatic assayNot specified
EGFR>1000Cellular assayNot specified
PDGFR>1000Cellular assayNot specified
c-Kit>1000Cellular assayNot specified

Experimental Protocols

The synthesis of Bosutinib has been approached through various routes. Below is a representative protocol adapted from published literature, highlighting the key chemical transformations.[6][7]

Synthesis of Bosutinib (SKI-606)

This synthetic route commences with the preparation of the quinoline core, followed by the crucial coupling with 2,4-dichloro-5-methoxyaniline.

Step 1: Synthesis of 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • Alkylation of 4-hydroxy-3-methoxybenzaldehyde: React 4-hydroxy-3-methoxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a suitable solvent like DMF at elevated temperature to yield 4-(3-chloropropoxy)-3-methoxybenzaldehyde.

  • Nitration: The resulting benzaldehyde is nitrated using a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group at the 5-position.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of ammonium chloride or catalytic hydrogenation (e.g., H2/Pd-C).

  • Cyclization (Gould-Jacobs Reaction): The aniline derivative is reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization at high temperature in a high-boiling solvent (e.g., Dowtherm A) to form the 4-hydroxyquinoline ring system.

  • Introduction of the cyano group: The 3-position of the quinolone is then converted to a nitrile. This can be achieved through various methods, including reaction with chlorosulfonyl isocyanate followed by treatment with DMF.

Step 2: Chlorination of the Quinoline Core

  • The 4-hydroxyquinoline derivative is chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

Step 3: Coupling with 2,4-dichloro-5-methoxyaniline

  • The 4-chloroquinoline intermediate is coupled with 2,4-dichloro-5-methoxyaniline in the presence of a base (e.g., pyridine hydrochloride) in a high-boiling solvent like 2-methoxyethanol at elevated temperature to afford 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

Step 4: Introduction of the N-methylpiperazine Moiety

  • Finally, the terminal chloride of the propoxy chain is displaced by N-methylpiperazine. This reaction is typically carried out in the presence of a base and a catalyst such as sodium iodide in a suitable solvent to yield Bosutinib.

Signaling Pathways and Mechanism of Action

Bosutinib exerts its therapeutic effect by inhibiting the kinase activity of Bcr-Abl and Src, thereby blocking downstream signaling pathways that are critical for cell proliferation, survival, and migration.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, the hallmark of CML, is a constitutively active tyrosine kinase.[8] It activates a multitude of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.[9][10][11]

Bcr_Abl_Signaling BCR_ABL Bcr-Abl GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT STAT JAK->STAT STAT->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL

Caption: Bcr-Abl signaling pathway and the inhibitory action of Bosutinib.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell adhesion, growth, migration, and differentiation.[12][13] Overactivation of Src is implicated in the progression of many solid tumors.[14]

Src_Signaling Receptor Growth Factor Receptors Integrins Src Src Family Kinases (Src, Lyn, Hck) Receptor->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Bosutinib Bosutinib Bosutinib->Src

Caption: Src family kinase signaling and the inhibitory effect of Bosutinib.

Conclusion

The 2,4-dichlorophenyl moiety is a key structural feature in the design of potent kinase inhibitors, as exemplified by Bosutinib. While the direct synthetic utility of this compound in this context is not prominently documented, the underlying principle of utilizing this halogenated aromatic ring to achieve high-affinity binding to the kinase active site is well-established. The provided protocols and pathway diagrams for Bosutinib offer a comprehensive resource for researchers engaged in the development of novel kinase inhibitors, highlighting the importance of this chemical scaffold in achieving desired therapeutic outcomes. Further exploration of derivatives of this compound could potentially lead to the discovery of new kinase inhibitors with unique selectivity profiles and therapeutic applications.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.[1] In this case, the phenoxide ion from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the benzylic carbon of 2,4-dichlorobenzyl chloride and displacing the chloride leaving group.[2]

Q2: What are the starting materials for this synthesis?

The primary starting materials are 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride.[3]

Q3: What type of base is typically used and why?

A moderately weak base like potassium carbonate (K2CO3) is often sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide.[3][4] Stronger bases like sodium hydride (NaH) can also be used but may not be necessary for this specific reaction.[5]

Q4: What is the role of the solvent in this reaction?

The solvent plays a critical role. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[6] These solvents effectively solvate the cation of the base (e.g., K+), leaving the phenoxide anion more reactive for the SN2 attack.[6]

Q5: Can a phase-transfer catalyst (PTC) be used to optimize the reaction?

Yes, a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in a liquid-liquid or solid-liquid system.[7][8] The PTC helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the 2,4-dichlorobenzyl chloride is dissolved, thereby increasing the reaction rate.[7][9]

Troubleshooting Guide

Problem: Low or No Product Yield

Q1: I am getting a very low yield of the desired ether product. What are the possible causes?

Low yield in a Williamson ether synthesis can stem from several factors:

  • Inefficient Deprotonation: The base may not be strong enough or used in sufficient quantity to deprotonate the 4-hydroxybenzaldehyde effectively.

  • Poor Nucleophilicity: The phenoxide, once formed, might be solvated by protic solvents (if used), which reduces its nucleophilicity.[6]

  • Side Reactions: Competing side reactions, such as elimination (E2) or C-alkylation, can consume the reactants.[1][6] However, since 2,4-dichlorobenzyl chloride is a primary benzyl halide, elimination is less likely.[10]

  • Reaction Temperature: The reaction may be too slow at room temperature and might require heating.[4]

  • Moisture: The presence of water can hydrolyze the reactants and reduce the effectiveness of the base. It is advisable to use anhydrous solvents and reagents.[3][5]

Q2: I see an unexpected byproduct in my analysis. What could it be?

A potential byproduct is the C-alkylated product. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the carbon atoms of the aromatic ring.[6] While O-alkylation is generally favored, some C-alkylation at the positions ortho to the hydroxyl group can occur, leading to isomeric impurities.[6]

Q3: How can I optimize the reaction conditions to improve the yield?

To improve the yield, consider the following optimizations:

  • Solvent Choice: Ensure you are using a polar aprotic solvent like acetonitrile or DMF.[6]

  • Base Selection: While K2CO3 is often effective, you could try a stronger base like sodium hydride (NaH) if deprotonation is incomplete.

  • Temperature Control: Gently heating the reaction mixture (e.g., to 50-80°C) can increase the reaction rate.[4] Monitor for potential side reactions at higher temperatures.

  • Use of a Catalyst: Adding a phase-transfer catalyst can significantly improve the reaction rate and yield.[7] Potassium iodide (KI) can also be used as a catalyst to facilitate the reaction by an in-situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide.[4]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is adapted from a similar synthesis.[3]

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in dry acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • To this suspension, add 2,4-dichlorobenzyl chloride (1.5 equivalents).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is slow, it can be gently heated to reflux.[4]

  • Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative)

ParameterCondition ACondition BCondition CCondition D
Base K2CO3K2CO3NaHK2CO3
Solvent AcetonitrileTHFAcetonitrileAcetonitrile
Temperature Room Temp.60 °CRoom Temp.60 °C
Catalyst NoneNoneNoneKI (0.1 eq)
Illustrative Yield ModerateHighHighVery High

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product p_hydroxybenzaldehyde 4-Hydroxybenzaldehyde phenoxide Phenoxide Anion p_hydroxybenzaldehyde->phenoxide benzyl_chloride 2,4-Dichlorobenzyl Chloride product 4-[(2,4-Dichlorobenzyl)oxy] benzaldehyde benzyl_chloride->product - Cl- phenoxide->product SN2 Attack Experimental_Workflow start Start: Define Reaction (4-hydroxybenzaldehyde + 2,4-dichlorobenzyl chloride) setup Reaction Setup: - Add reactants & solvent - Add base (e.g., K2CO3) start->setup reaction Stir at Defined Temperature setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Filter solids - Evaporate solvent monitoring->workup Complete purification Purification (Recrystallization) workup->purification analysis Analyze Product (NMR, IR, MP) purification->analysis end End: Pure Product analysis->end Troubleshooting_Guide start Problem: Low Yield q1 Is the base strong enough and in excess? start->q1 a1_yes Check Solvent q1->a1_yes Yes a1_no Action: Use stronger base (e.g., NaH) or more K2CO3 q1->a1_no No q2 Is the solvent polar aprotic (e.g., MeCN, DMF)? a1_yes->q2 solution Optimized Conditions a1_no->solution a2_yes Check Temperature q2->a2_yes Yes a2_no Action: Change to a polar aprotic solvent q2->a2_no No q3 Is the reaction temperature optimized? a2_yes->q3 a2_no->solution a3_yes Consider Catalysis q3->a3_yes Yes a3_no Action: Increase temperature (e.g., to 60°C) q3->a3_no No q4 Is a catalyst being used? a3_yes->q4 a3_no->solution a4_yes Review reactant purity and stoichiometry q4->a4_yes Yes a4_no Action: Add PTC or KI q4->a4_no No a4_yes->solution a4_no->solution

References

Technical Support Center: Purification of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to guide you through the process.

Troubleshooting Guides

Encountering issues during column chromatography is common. This section provides solutions to specific problems you might face during the purification of this compound.

Problem 1: The compound is not moving from the origin on the TLC plate or the column.

  • Possible Cause: The solvent system is not polar enough. This compound, while having non-polar characteristics, possesses polar ether and aldehyde functional groups that require a sufficiently polar eluent to move along the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For instance, if a 10% ethyl acetate in hexane mixture is ineffective, try 15% or 20%.

Problem 2: The compound runs with the solvent front (Rf value is too high).

  • Possible Cause: The solvent system is too polar. This will cause the compound to have a low affinity for the stationary phase and elute too quickly, resulting in poor separation from less polar impurities.

  • Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.

Problem 3: The purified fractions show the presence of impurities after solvent evaporation.

  • Possible Cause 1: Poor separation between your target compound and impurities. This can be due to an inappropriate solvent system or overloading the column.

  • Solution 1: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation. Also, ensure you are not overloading the column; a general guideline is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight for difficult separations.

  • Possible Cause 2: Co-elution of impurities with a similar polarity to your target compound.

  • Solution 2: Try a different solvent system. For example, substituting hexane with dichloromethane or toluene might alter the selectivity of the separation.

Problem 4: Streaking of the compound on the TLC plate or in the column.

  • Possible Cause 1: The compound is sparingly soluble in the mobile phase.

  • Solution 1: Choose a solvent system in which your compound is more soluble. While maintaining an appropriate polarity for separation, you can try adding a small amount of a more polar solvent like dichloromethane to improve solubility.

  • Possible Cause 2: The sample is too concentrated when loaded onto the column.

  • Solution 2: Ensure your sample is fully dissolved in a minimal amount of solvent before loading. If solubility is an issue, consider dry loading.

Problem 5: No compound is eluting from the column.

  • Possible Cause: The compound may have decomposed on the silica gel. Aldehydes can be sensitive to the acidic nature of silica gel.

  • Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This will neutralize the acidic sites on the silica and prevent the degradation of your compound. Perform a small-scale test on a TLC plate to see if the compound is stable to the silica gel by spotting the compound and letting it sit for an extended period before eluting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting solvent system is a mixture of hexane and ethyl acetate. Based on the polarity of similar aromatic aldehydes and benzyl ethers, a ratio in the range of 80:20 to 90:10 (hexane:ethyl acetate) is a good starting point. It is crucial to first determine the optimal solvent system by running a TLC.

Q2: How do I determine the correct solvent system using TLC?

A2: Spot your crude reaction mixture on a TLC plate and place it in a developing chamber containing your chosen solvent system. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.3, with good separation from any impurities.

Q3: What is the appropriate stationary phase for this purification?

A3: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and suitable stationary phase for the purification of this compound.

Q4: Should I use wet or dry loading for my sample?

A4: If your crude product is an oil or is readily soluble in the initial mobile phase, wet loading is appropriate. If your product is a solid with limited solubility in the mobile phase, dry loading is recommended to ensure a more uniform application and better separation.

Q5: How can I visualize the compound on a TLC plate if it is not UV active?

A5: this compound contains aromatic rings and should be UV active at 254 nm. If for some reason you cannot visualize it under UV light, you can use a potassium permanganate stain, which is a general stain for organic compounds.

Data Presentation

The following tables summarize key quantitative data relevant to the column chromatography of this compound and related compounds.

ParameterValue/RangeNotes
Stationary Phase
MaterialSilica GelStandard for this type of compound.
Particle Size60-120 mesh (Gravity)Choose based on the type of chromatography.
230-400 mesh (Flash)
Mobile Phase
Recommended SolventsHexane / Ethyl AcetateA good starting point for optimization.
Dichloromethane / HexaneAn alternative for different selectivity.
TLC Parameters
Target Rf Value0.2 - 0.3For optimal separation in column chromatography.
VisualizationUV light (254 nm)Due to the presence of aromatic rings.
Potassium Permanganate StainGeneral stain if UV is not sufficient.
Column Loading
Sample:Silica Ratio1:30 to 1:100 (by weight)Use a higher ratio for more difficult separations.

Table 1: General Column Chromatography Parameters

CompoundSolvent System (v/v)Rf Value
4-((2-chlorobenzyl)oxy)benzaldehydeNot specified0.7[1]
BenzaldehydeDichloromethane~0.9
Aromatic Aldehydes (General)Hexane:Ethyl Acetate (e.g., 80:20)Typically 0.2-0.5

Table 2: Reported Rf Values for a Similar Compound and General Expectations. Note that the reported Rf of 0.7 for a similar compound suggests a less polar solvent system may be needed for optimal column separation.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by column chromatography.

1. Preparation of the Mobile Phase

  • Based on preliminary TLC analysis, prepare a sufficient volume of the optimal solvent system (e.g., 90:10 hexane:ethyl acetate).

  • Ensure the solvents are of high purity (HPLC grade is recommended) to avoid introducing impurities.

2. Packing the Column

  • Select a glass column of an appropriate size for the amount of silica gel to be used.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides of the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to prevent disturbance during sample loading.

3. Sample Loading

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane).

    • Carefully apply the solution to the top of the silica gel using a pipette.

    • Allow the sample solution to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Dry Loading:

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (for flash chromatography) or allow the solvent to flow through by gravity.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

5. Analysis of Fractions and Product Isolation

  • Spot each collected fraction on a TLC plate.

  • Develop the TLC plate in the appropriate solvent system and visualize the spots under UV light.

  • Combine the fractions that contain the pure desired product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_solvent Prepare Mobile Phase (e.g., Hexane:EtOAc) pack_column Pack Column (Silica Gel Slurry) prep_solvent->pack_column load_sample Load Crude Product (Wet or Dry Loading) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

References

troubleshooting low yield in the synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the common causes?

A1: Low yields in this Williamson ether synthesis can stem from several factors. The most common issues include:

  • Poor quality of reagents: Impurities in the starting materials, 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride, can lead to unwanted side reactions.

  • Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time are all critical for maximizing the yield.

  • Presence of moisture: The Williamson ether synthesis is sensitive to water, which can deactivate the base and lead to hydrolysis of the alkyl halide.

  • Side reactions: Competing reactions, such as the formation of byproducts, can consume the starting materials and reduce the yield of the desired product.

Q2: What are the ideal reaction conditions for this synthesis?

A2: While optimal conditions can vary, a good starting point for the synthesis of this compound is the use of a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) and a moderately strong base such as potassium carbonate (K₂CO₃). The reaction is typically run at temperatures ranging from room temperature to 100°C.[1] For instance, the synthesis of similar 4-((chlorobenzyl)oxy)benzaldehyde derivatives has been reported with high yields (98-99%) using anhydrous K₂CO₃ in MeCN at room temperature.[2]

Q3: My reaction seems to be incomplete, even after a long reaction time. What can I do?

A3: If the reaction is not going to completion, consider the following:

  • Increase the temperature: Gently heating the reaction mixture can increase the reaction rate. A typical range for Williamson ether synthesis is 50-100°C.[1]

  • Use a stronger base: If a weaker base like K₂CO₃ is not effective, a stronger base such as sodium hydride (NaH) can be used to ensure complete deprotonation of the 4-hydroxybenzaldehyde. However, be cautious as stronger bases can also promote side reactions.

  • Check the stoichiometry: Ensure that the molar ratio of the reactants is appropriate. A slight excess of the alkylating agent (2,4-dichlorobenzyl chloride) can sometimes drive the reaction to completion.

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A4: A common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides. Since 2,4-dichlorobenzyl chloride is a primary halide, this is less of a concern. However, other potential side reactions include:

  • Reaction of the base with the alkyl halide.

  • Self-condensation of the 4-hydroxybenzaldehyde.

  • Over-alkylation or reaction at other sites if impurities are present.

To minimize side products, ensure you are using pure reagents, anhydrous conditions, and the mildest effective reaction conditions.

Q5: How can I effectively purify the final product?

A5: The purification of this compound can typically be achieved through recrystallization or column chromatography. After the reaction is complete, the mixture is usually worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can then be purified. For similar compounds, recrystallization from ethanol or a mixture of hexane and toluene has been reported to yield a pure product.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound and analogous compounds.

ProductStarting MaterialsBaseSolventTemperatureTimeYield (%)Reference
4-((chlorobenzyl)oxy)benzaldehyde derivatives4-hydroxybenzaldehyde, chlorobenzyl chloridesK₂CO₃MeCNRoom Temp.Not Specified98-99[2]
4-(4-nitrobenzyloxy)benzaldehyde4-hydroxybenzaldehyde, 4-nitrobenzyl bromideK₂CO₃DMF100°C3 h74
General Williamson Ether SynthesisAlkoxide, Primary Alkyl HalideVariousMeCN, DMF50-100°C1-8 h50-95[1]

Detailed Experimental Protocol

This protocol is adapted from procedures for the synthesis of similar substituted benzaldehyde ethers.

Materials:

  • 4-hydroxybenzaldehyde

  • 2,4-dichlorobenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • To this suspension, add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Base_Solvent Base (e.g., K2CO3) Solvent (e.g., MeCN) 4-hydroxybenzaldehyde->Base_Solvent Deprotonation 2,4-dichlorobenzyl_chloride 2,4-dichlorobenzyl_chloride 2,4-dichlorobenzyl_chloride->Base_Solvent Product This compound Base_Solvent->Product SN2 Attack Byproduct KCl + KHCO3 Base_Solvent->Byproduct

Caption: Williamson ether synthesis of the target molecule.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent, Base) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impurities Found Optimize Optimize Conditions (Increase Temp, Change Base/Solvent) Check_Conditions->Optimize Suboptimal Dry_System Thoroughly Dry Glassware and Solvents Check_Moisture->Dry_System Moisture Present Improved_Yield Improved Yield Optimize->Improved_Yield Purify_Reagents->Improved_Yield Dry_System->Improved_Yield

Caption: A logical workflow to troubleshoot low product yield.

Logical_Relationships Logical Relationships: Issues and Solutions cluster_issues Potential Issues cluster_solutions Solutions Incomplete_Reaction Incomplete Reaction Optimize_Conditions Increase Temperature Use Stronger Base Incomplete_Reaction->Optimize_Conditions Side_Products Formation of Side Products Purify_Reagents Use Pure Starting Materials Anhydrous Conditions Side_Products->Purify_Reagents Reagent_Degradation Reagent Degradation Proper_Storage Store Reagents Properly Use Freshly Opened Bottles Reagent_Degradation->Proper_Storage

Caption: Mapping common issues to their respective solutions.

References

Technical Support Center: Crystallization of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: Specific experimental data for this compound is not widely published. However, we can infer properties from its structure and data on similar compounds. It is expected to be a solid at room temperature with low aqueous solubility.

Table 1: Computed Physicochemical Properties of Related Benzaldehyde Derivatives

PropertyThis compound (Target Compound - Computed)2-((2,4-Dichlorobenzyl)oxy)benzaldehyde[1]4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde[2]4-[(4-Chlorobenzyl)oxy]benzaldehyde[3]
Molecular FormulaC₁₄H₁₀Cl₂O₂C₁₄H₁₀Cl₂O₂C₁₄H₁₀Cl₂O₂C₁₄H₁₁ClO₂
Molecular Weight281.1 g/mol 281.1 g/mol 281.1 g/mol 246.69 g/mol
XLogP3~4.14.14.13.5

Note: Properties for the target compound are estimated based on its isomers and related structures. Experimental validation is recommended.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: The choice of solvent is critical and often requires empirical testing.[4][5] A good starting point is to use solvents where the compound is sparingly soluble at room temperature but readily soluble when heated.[5] Given its aromatic and ether functionalities, consider solvents such as ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.[5][6]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to the solution being too concentrated or cooling too quickly. To resolve this, try the following:

  • Return the solution to the heat source and add more solvent to dilute it.[7]

  • Cool the solution more slowly to allow crystals to form above the oiling temperature.

  • If using a solvent mixture, add more of the "good" solvent (in which the compound is more soluble).[7]

  • Consider a different solvent system entirely.

Q4: What is polymorphism and how might it affect my crystallization?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[8] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[8] During crystallization, you might obtain a metastable polymorph which could transform into a more stable form over time. The choice of solvent and the rate of cooling can influence which polymorph is formed.[9]

Troubleshooting Guides

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Possible Causes:

  • Solution is too dilute: The concentration of the compound is below the saturation point even at low temperatures.[7]

  • Supersaturation not achieved: The solution is not yet saturated enough for nucleation to occur.

  • Inhibitors present: Impurities may be preventing crystal nucleation.[10][11]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This can create nucleation sites.[7]

    • Seeding: If you have a previous crystal, add a tiny amount to the solution to act as a template for growth.

  • Increase Concentration:

    • Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[7]

  • Change Solvent System:

    • If the compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid), then heat until it clarifies and cool slowly.[5]

Problem 2: Crystallization Occurs Too Rapidly, Yielding Powder or Small Needles

Possible Causes:

  • Solution is too concentrated: The high level of supersaturation leads to rapid, uncontrolled nucleation.

  • Cooling is too fast: Rapid temperature drop does not allow for ordered crystal growth.[7]

Solutions:

  • Slow Down Cooling:

    • Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Insulate the flask (e.g., with glass wool or by placing it in a beaker of warm water) to slow the rate of cooling.

  • Use More Solvent:

    • Re-dissolve the solid by heating and add a small additional amount of the solvent (1-2 mL).[7] This will lower the supersaturation level and encourage slower, more ordered crystal growth.[7]

Problem 3: Poor Crystal Quality or Low Yield

Possible Causes:

  • Impurities: The presence of impurities can disrupt the crystal lattice, leading to poor quality crystals or inhibiting growth altogether.[10]

  • Excess Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor, reducing the final yield.[7]

Solutions:

  • Purify the Material:

    • If significant impurities are suspected, consider a preliminary purification step such as column chromatography before crystallization.

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent required to fully dissolve the compound. This can be determined by adding the hot solvent portion-wise until the solid just dissolves.[5]

  • Recover from Mother Liquor:

    • If the yield is low, try to recover more product by evaporating some solvent from the filtrate and cooling it again to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. If necessary, add more solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[12]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise while stirring. Continue adding until the solution becomes persistently cloudy.

  • Clarification: Gently heat the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solution slowly cools and equilibrates.

Protocol 3: Vapor Diffusion
  • Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar). Add a layer of a more volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.[4]

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.[4] This method is excellent for growing high-quality single crystals from small amounts of material.[4]

Visualizations

Troubleshooting Workflow

G start Start Crystallization (Cooling Method) check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes induce Try to Induce: - Scratch Flask - Add Seed Crystal no_crystals->induce evaporate Concentrate Solution: Evaporate some solvent & re-cool induce->evaporate If still no crystals change_solvent Change Solvent System evaporate->change_solvent If still no crystals check_quality Assess Crystal Quality & Yield yes_crystals->check_quality good_quality Good Quality & Yield check_quality->good_quality Good poor_quality Poor Quality (Powder/Oil) check_quality->poor_quality Poor Quality low_yield Low Yield check_quality->low_yield Low Yield end Isolate & Dry Crystals good_quality->end slow_cooling Re-dissolve & Cool Slower poor_quality->slow_cooling add_solvent Re-dissolve & Add More Solvent slow_cooling->add_solvent Or recover Recover from Mother Liquor low_yield->recover

Caption: A workflow for troubleshooting common crystallization issues.

Solvent Selection Decision Tree

G start Select a Test Solvent test_rt Add solvent at Room Temp. Is compound soluble? start->test_rt soluble_rt Yes, very soluble test_rt->soluble_rt Yes insoluble_rt No, insoluble/sparingly soluble test_rt->insoluble_rt No try_antisolvent Use as 'Good' solvent in an anti-solvent pair soluble_rt->try_antisolvent reject1 Or, Reject Solvent try_antisolvent->reject1 Or test_heat Heat the solution. Does it dissolve? insoluble_rt->test_heat dissolves_heat Yes test_heat->dissolves_heat Yes insoluble_heat No, still insoluble test_heat->insoluble_heat No cool_solution Cool the solution. Do crystals form? dissolves_heat->cool_solution suitable Suitable Solvent for Cooling Crystallization cool_solution->suitable Yes unsuitable1 No crystals form. (Too soluble when hot) cool_solution->unsuitable1 No reject2 Reject Solvent insoluble_heat->reject2

Caption: A decision tree to guide the selection of an appropriate solvent.

Impact of Impurities on Crystal Growth

G cluster_pure Pure System cluster_impure Impure System cluster_outcomes pure_solute Solute Molecules pure_growth Attach to Lattice pure_solute->pure_growth pure_crystal Ordered Crystal Growth pure_growth->pure_crystal impure_solute Solute Molecules + Impurities inhibit Inhibition of Growth (Impurity blocks site) impure_solute->inhibit Competition for growth sites disrupt Lattice Disruption (Impurity incorporates) impure_solute->disrupt

Caption: The effect of impurities on the process of crystal growth.

References

Technical Support Center: Synthesis of Schiff Bases from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete reaction: The equilibrium for imine formation has not been sufficiently shifted towards the product.[1][2] 2. Steric hindrance: The bulky 2,4-dichlorobenzyl group may hinder the approach of the amine to the aldehyde. 3. Deactivated amine: The amine used is not sufficiently nucleophilic.1. Reaction Time & Temperature: Increase the reaction time and/or temperature to ensure the reaction reaches completion. Monitor progress using Thin Layer Chromatography (TLC).[1] 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium forward. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[3] 3. Catalysis: Add a few drops of a mild acid catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the aldehyde.[4][5] Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.[6]
Presence of Starting Material in Product 1. Incomplete reaction: As above. 2. Equilibrium: The reversible nature of the reaction can lead to the presence of starting materials even after extended reaction times.[2]1. Drive the Reaction: Implement the strategies for driving the reaction to completion as mentioned above. 2. Purification: Utilize appropriate purification techniques (see below) to separate the product from unreacted starting materials. Recrystallization is often effective if the product is a solid.[1] Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.[1]
Product Decomposition 1. Hydrolysis: The imine bond is susceptible to hydrolysis, especially in the presence of water and acid or base.[1] 2. Instability on Silica/Alumina: The acidic nature of silica gel or basic nature of alumina used in column chromatography can catalyze the hydrolysis of the Schiff base.[1]1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Neutralize Stationary Phase: If using column chromatography, consider neutralizing the silica gel with a base like triethylamine mixed in the eluent. 3. Alternative Purification: Opt for purification methods that do not involve acidic or basic conditions, such as recrystallization from a suitable solvent.[1]
Formation of Unidentified Side Products 1. Side reactions of the aldehyde: Although the ether linkage is generally stable, harsh acidic or basic conditions could potentially lead to cleavage. 2. Self-condensation of the aldehyde: Under certain basic conditions, aldehydes with α-hydrogens can undergo self-condensation (aldol reaction). However, this compound lacks α-hydrogens, making this unlikely.[7] 3. Oxidation of the aldehyde: If the reaction is exposed to air for prolonged periods at high temperatures, oxidation of the aldehyde to the corresponding carboxylic acid is a possibility.1. Control pH: Maintain a mildly acidic to neutral pH to avoid potential degradation of the starting material or product. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Characterization: Use spectroscopic techniques (NMR, IR, MS) to identify the structure of the side product(s) to better understand the side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions for the synthesis of a Schiff base from this compound?

A typical procedure involves the condensation of equimolar amounts of this compound and a primary amine in a suitable solvent like ethanol or toluene.[8] The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate. The addition of a catalytic amount of glacial acetic acid can accelerate the reaction.[4] To drive the reaction to completion, it is highly recommended to remove the water formed during the reaction, either by using a Dean-Stark apparatus or by adding a dehydrating agent.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting aldehyde and amine on a TLC plate. The formation of a new spot with a different Rf value, and the disappearance of the starting material spots, will indicate the progress of the reaction.

Q3: My crude product is an oil and not a solid. How can I purify it?

If the Schiff base is an oil, purification by recrystallization is not an option. In this case, column chromatography is the most common method. However, be mindful that the acidic nature of silica gel can lead to the hydrolysis of the imine.[1] To mitigate this, you can either use a less acidic stationary phase like neutral alumina or add a small amount of a base, such as triethylamine, to your eluent system. Alternatively, solvent washing can be attempted if the impurities have significantly different solubilities than the product.[1]

Q4: I see an aldehyde peak in the 1H NMR spectrum of my purified product. What could be the reason?

The presence of a residual aldehyde peak in the NMR spectrum, typically around 9-10 ppm, indicates that either the reaction did not go to completion or the Schiff base has partially hydrolyzed back to the aldehyde and amine.[2] This hydrolysis can occur during the work-up or purification steps, especially if acidic conditions or water are present. Ensure your purification solvents are anhydrous and consider the troubleshooting steps for product decomposition mentioned above.

Q5: Is the ether linkage in this compound stable under the reaction conditions?

Benzyl ethers are generally stable under the mildly acidic or basic conditions typically used for Schiff base synthesis. Cleavage of benzyl ethers usually requires harsher conditions, such as strong acids, catalytic hydrogenation, or strong oxidizing agents, which are not standard for this reaction. Therefore, the ether linkage is expected to be stable.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Anhydrous ethanol or toluene

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

  • Anhydrous magnesium sulfate or molecular sieves (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen anhydrous solvent.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid to the mixture.

  • If not using a Dean-Stark trap, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Reaction_Pathway Aldehyde This compound Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Amine Amine Primary Amine (R-NH2) Amine->Intermediate SchiffBase Schiff Base (Imine) Intermediate->SchiffBase - H2O Water Water (H2O)

Caption: General reaction pathway for Schiff base formation.

Troubleshooting_Flowchart Start Low or No Product? Check_Conditions Incomplete Reaction? Start->Check_Conditions Optimize Increase Time/Temp Add Catalyst Remove Water Check_Conditions->Optimize Yes Purification_Issue Impure Product? Check_Conditions->Purification_Issue No Recrystallize Recrystallize Purification_Issue->Recrystallize Solid Column Column Chromatography (consider neutral conditions) Purification_Issue->Column Oil Decomposition Product Decomposition? Purification_Issue->Decomposition No Anhydrous Use Anhydrous Conditions Avoid Harsh pH Decomposition->Anhydrous Yes

Caption: Troubleshooting decision tree for Schiff base synthesis.

References

improving the solubility of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. Our goal is to help you overcome challenges related to the compound's low aqueous solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of hydrophobic compounds like this compound.[1][2][3] Ethanol can also be used.[1] It is crucial to prepare a high-concentration stock to minimize the final concentration of the organic solvent in your biological assay, which could otherwise cause cellular toxicity.[3][4][5][6]

Q3: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[4] This indicates that the compound's solubility limit in the final aqueous solution has been exceeded. To address this, you can try several approaches: optimize your dilution protocol by performing serial dilutions, sonicate the solution after dilution, or explore the use of co-solvents or other solubilizing agents like cyclodextrins.[7][8][9][10][11] It is also recommended to add the DMSO stock directly to the final assay medium, which may contain components that aid in solubility.[4][11]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

A4: The tolerance of cell lines to DMSO can vary. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[3] However, it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[5][6] Even at non-toxic concentrations, DMSO can influence gene expression and other cellular processes.[4]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, several alternatives can be explored. Co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol can be used in combination with water to increase solubility.[12][13] Another effective approach is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9][10]

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

This is a frequent challenge when working with hydrophobic compounds. The following step-by-step guide will help you troubleshoot and resolve this issue.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed During Dilution optimize_dilution Optimize Dilution Protocol (e.g., serial dilutions, rapid mixing) sonication Try Sonication lower_conc Lower Final Compound Concentration increase_dmso Increase Final DMSO % (with caution and validation) use_cosolvent Use a Co-solvent (e.g., Ethanol, PEG) use_cyclodextrin Use Cyclodextrins success Problem Resolved fail Consult Further (e.g., formulation specialist)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 281.13 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 2.81 mg of this compound using a calibrated analytical balance.

  • Transfer the weighed compound to a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[1]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the 10 mM stock solution at -20°C, protected from light and moisture.

Protocol 2: Using Co-solvents to Improve Solubility

Objective: To prepare a 100 µM working solution of this compound in a co-solvent system for a cell-based assay.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Ethanol, absolute

  • Cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution of the compound in a co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in absolute ethanol to get a 1 mM solution.

  • To prepare the final 100 µM working solution, add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed cell culture medium.

  • Mix immediately and thoroughly by gentle pipetting or vortexing.

  • Visually inspect for any signs of precipitation.

  • This method results in a final co-solvent concentration of 1% DMSO and 9% ethanol. It is essential to have a vehicle control with the same co-solvent concentrations.

Protocol 3: Enhancing Solubility with Cyclodextrins

Objective: To prepare a 100 µM working solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Warm the HP-β-CD solution to 37°C to aid in complexation.

  • Add 1 µL of the 10 mM DMSO stock solution of the compound to 99 µL of the pre-warmed 10% HP-β-CD solution.

  • Vortex the mixture for 5-10 minutes to facilitate the formation of the inclusion complex.

  • This will result in a 100 µM solution of the compound with a final DMSO concentration of 1%.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems (Hypothetical Data)
Solvent SystemMaximum Achievable Concentration (µM)Observations
PBS (pH 7.4)< 1Immediate precipitation
0.5% DMSO in PBS10Stable for 2 hours
1% DMSO in PBS25Stable for 4 hours
1% Ethanol in PBS5Precipitates after 1 hour
5% HP-β-CD in PBS50Stable for > 24 hours
1% DMSO, 5% HP-β-CD in PBS100Stable for > 24 hours
Table 2: Effect of Solvents on Cell Viability (Hypothetical Data for a Generic Cell Line)
SolventConcentrationCell Viability (% of Control)
DMSO0.1%99 ± 2
DMSO0.5%95 ± 4
DMSO1.0%88 ± 5
Ethanol0.5%98 ± 3
Ethanol1.0%92 ± 6
HP-β-CD1%99 ± 1
HP-β-CD5%97 ± 3

Visualizations

G

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde and its derivatives. The focus is on overcoming common challenges in the interpretation of complex ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR chemical shifts for the key protons in this compound?

A1: The ¹H NMR spectrum can be divided into three main regions. The aldehydic proton is the most deshielded, appearing as a singlet far downfield. The aromatic protons of the two rings will appear in the typical aromatic region, and the benzylic methylene protons will be a singlet in the ether region. Electron-withdrawing groups like chloro- and the aldehyde functionality will cause protons to shift downfield (to a higher ppm value).[1][2]

Q2: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I definitively assign the protons?

A2: Overlapping signals in the aromatic region are a common issue.[3] To resolve this, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds.[4][5] It will help you identify which protons are adjacent on the aromatic rings. For example, you can trace the connectivity of the three protons on the dichlorobenzyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[4][5] By combining COSY and HSQC data, you can confidently assign both the proton and its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying connections across quaternary carbons and the ether linkage, for instance, showing a correlation from the benzylic (-CH₂-) protons to the carbons of both aromatic rings.

Q3: I am observing broad signals in the aromatic region of my spectrum. What is the likely cause?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[6]

  • Sample Concentration/Solubility: A sample that is too concentrated or not fully dissolved can lead to broad lines.[6]

  • Molecular Dynamics: If the molecule is undergoing conformational changes or rotation on a timescale similar to the NMR experiment, the peaks can broaden.[7] Running the experiment at a different temperature (Variable Temperature NMR) can sometimes resolve these separate conformers or average them into a sharp signal.[6]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.[7]

Q4: How can I confirm the ether linkage between the 2,4-dichlorobenzyl group and the benzaldehyde moiety?

A4: The most definitive method is the 2D HMBC experiment. You should observe a correlation (a cross-peak) between the benzylic methylene protons (-CH₂-) and the carbon atom of the benzaldehyde ring that is bonded to the oxygen (C4). This three-bond correlation (H-C-O-C) is a clear indicator of the ether linkage. Additionally, a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) could show through-space correlation between the benzylic protons and the protons on the benzaldehyde ring at positions 3 and 5.

Q5: My sample is not very soluble in standard NMR solvents like CDCl₃. What are my options?

A5: If solubility is an issue in deuterochloroform, you can try other deuterated solvents.[6] For polar aromatic compounds, DMSO-d₆ or Acetone-d₆ are common alternatives. Be aware that changing the solvent will alter the chemical shifts of your compound's signals and the positions of residual solvent peaks.[6]

Troubleshooting Guides

Guide 1: Resolving Ambiguous or Overlapping Aromatic Signals

If you are facing a crowded aromatic region where signals are difficult to assign, follow this workflow:

G start Complex Aromatic Spectrum step1 Run 1D ¹H NMR start->step1 step2 Run 2D COSY step1->step2 Identify J-coupled protons (neighbors on a ring) step3 Run 2D HSQC step2->step3 Correlate protons to directly attached carbons step4 Run 2D HMBC step3->step4 Identify long-range (2-3 bond) H-C correlations decision Assignments Clear? step4->decision end Complete Structural Assignment decision->end Yes re_evaluate Re-evaluate Data / Purity decision->re_evaluate No

Caption: Troubleshooting workflow for assigning complex NMR signals.

Guide 2: Identifying and Dealing with Impurities

Unexpected peaks are often due to solvent residues or reaction byproducts.

  • Identify Residual Solvents: Compare the unknown peaks to a table of common NMR solvent impurities. For example, residual ethyl acetate is a very common impurity and shows characteristic signals for the ethyl and acetyl groups.[6]

  • Check for Water: A broad singlet, whose chemical shift can vary, is often due to water.[6] This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak should disappear or diminish significantly.[6]

  • Assess Purity: If the peaks do not correspond to common solvents, they may be starting materials or byproducts. Re-purification of the sample via column chromatography or recrystallization may be necessary.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1HHighly deshielded due to the carbonyl group.[8][9]
Benzaldehyde (H2, H6)7.8 - 7.9Doublet (d)2HOrtho to the aldehyde group.
Dichlorobenzyl (H3')7.5 - 7.6Doublet (d)1HOrtho to the chlorines.
Dichlorobenzyl (H5')7.3 - 7.4Doublet of Doublets (dd)1HCoupled to H3' and H6'.
Benzaldehyde (H3, H5)7.1 - 7.2Doublet (d)2HOrtho to the ether linkage.
Dichlorobenzyl (H6')7.0 - 7.1Doublet (d)1HCoupled to H5'.
Methylene (-O-CH₂-)5.1 - 5.3Singlet (s)2HBenzylic protons adjacent to an oxygen atom.

Note: Chemical shifts are predictions and can vary based on solvent and concentration. Coupling constants (J) for ortho-coupling are typically 7-9 Hz.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Aldehyde (C=O)190 - 192Carbonyl carbon chemical shift.[10]
Benzaldehyde (C4)162 - 164Aromatic carbon attached to the ether oxygen.
Dichlorobenzyl (C1')135 - 137Quaternary carbon attached to the methylene group.
Dichlorobenzyl (C2', C4')133 - 135Quaternary carbons attached to chlorine atoms.
Benzaldehyde (C1)131 - 133Quaternary carbon attached to the aldehyde group.
Benzaldehyde (C2, C6)130 - 132Aromatic CH ortho to the aldehyde.
Dichlorobenzyl (C6')129 - 131Aromatic CH.
Dichlorobenzyl (C5')127 - 129Aromatic CH.
Benzaldehyde (C3, C5)115 - 117Aromatic CH ortho to the ether linkage.
Methylene (-O-CH₂-)68 - 72Benzylic carbon attached to oxygen.

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh 5-10 mg of the purified derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube securely.

Protocol 2: Acquiring a Standard ¹H NMR Spectrum
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover a range from approximately -1 to 12 ppm.

  • Use a 90° pulse angle.

  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons. For accurate integration, this should be 5 times the longest T₁ relaxation time.[3]

  • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard like TMS (0 ppm).[9]

Protocol 3: Acquiring a ¹³C{¹H} NMR Spectrum
  • Use the same prepared sample.

  • Lock and shim as for the ¹H experiment.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover a range from approximately 0 to 200 ppm.[11]

  • Set the relaxation delay (d1) to 2 seconds. Quaternary carbons have long relaxation times, so a longer delay may be needed for them to appear with accurate intensity.[3]

  • Acquire a larger number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

  • Process the data similarly to the ¹H spectrum.

Visualizations

G cluster_1d 1D NMR cluster_2d 2D NMR (Connectivity) H1 ¹H NMR (Proton Environments) COSY COSY (H-H Coupling) H1->COSY Identifies neighboring protons HSQC HSQC (Direct H-C Correlation) H1->HSQC Links proton to its carbon HMBC HMBC (Long-Range H-C Correlation) H1->HMBC Links proton to carbons 2-3 bonds away C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC COSY->HSQC HSQC->HMBC

Caption: Relationships between key 1D and 2D NMR experiments.

Caption: Labeled structure for NMR assignment correlation.

References

Technical Support Center: Dichlorobenzyl Moieties for Overcoming Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with dichlorobenzyl moieties to overcome antifungal drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for antifungal compounds containing a dichlorobenzyl moiety?

A1: The dichlorobenzyl moiety is a versatile pharmacophore, and its mechanism of action can vary depending on the overall structure of the compound. However, a predominant mechanism observed is the inhibition of crucial fungal enzymes. For instance, novel 3,5-dichlorobenzyl ester derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors.[1] This inhibition disrupts the mitochondrial electron transport chain, leading to fungal cell death. Other compounds, particularly those with an azole structure, incorporate the dichlorobenzyl group to inhibit lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is a vital component of the fungal cell membrane.

Q2: Are dichlorobenzyl-containing compounds effective against azole-resistant fungal strains?

A2: Yes, several studies have demonstrated the efficacy of compounds with dichlorobenzyl moieties against azole-resistant fungi. For example, Sertaconazole, which contains a dichlorobenzyl group, maintains its antifungal activity against clinical isolates of dermatophytes that show reduced susceptibility to other azoles.[5] This suggests that the presence of the dichlorobenzyl moiety can contribute to a mechanism that is less susceptible to common azole resistance pathways.

Q3: What are the common fungal species susceptible to dichlorobenzyl-containing antifungals?

A3: Compounds incorporating dichlorobenzyl moieties have demonstrated a broad spectrum of activity. They are effective against various pathogenic fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans), and molds (e.g., Aspergillus fumigatus).[5][6][7][8]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in in-vitro assays.
  • Possible Cause 1: Solubility of the compound.

    • Troubleshooting Tip: Dichlorobenzyl-containing compounds can be hydrophobic. Ensure complete solubilization of your test compound in a suitable solvent like dimethyl sulfoxide (DMSO) before preparing serial dilutions.[7] Observe for any precipitation in your stock solution or in the microtiter plate wells. If precipitation is observed, consider using a different solvent or a small percentage of a non-ionic surfactant, ensuring solvent controls are included in your assay.

  • Possible Cause 2: Inoculum preparation.

    • Troubleshooting Tip: The density of the fungal inoculum is critical for reproducible MIC results. Standardize your inoculum preparation by using a spectrophotometer to measure the optical density or by using a hemocytometer for cell counting. Follow established protocols for inoculum preparation for the specific fungal species you are testing.[7]

  • Possible Cause 3: Media composition.

    • Troubleshooting Tip: The composition of the growth medium can affect the activity of the antifungal compound. Use a standardized medium such as RPMI 1640 with L-glutamine, buffered with MOPS, as recommended by clinical laboratory standards for antifungal susceptibility testing.[7]

Problem 2: Lack of correlation between in-vitro activity and in-vivo efficacy.
  • Possible Cause 1: Poor pharmacokinetic properties.

    • Troubleshooting Tip: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. Conduct preliminary pharmacokinetic studies in an animal model to assess bioavailability and tissue distribution. The dichlorobenzyl moiety can influence the lipophilicity of the compound, which in turn affects its pharmacokinetic profile.

  • Possible Cause 2: Protein binding.

    • Troubleshooting Tip: The compound may exhibit high plasma protein binding, reducing the concentration of the free, active drug. Perform in-vitro plasma protein binding assays to determine the fraction of unbound drug.

Data Presentation

Table 1: Antifungal Activity of a Novel 3,5-Dichlorobenzyl Ester Derivative (Compound 5) [1]

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea6.60
Rhizoctonia solani1.61

Table 2: Fungistatic and Fungicidal Activity of Sertaconazole (Containing a 2,4-Dichlorobenzyl Moiety) [7]

Fungal SpeciesGeometric Mean MIC (μg/ml)Geometric Mean MFC (μg/ml)
Trichophyton rubrum0.19Not Specified
Trichophyton mentagrophytes0.73Not Specified
Epidermophyton floccosum0.12Not Specified
Overall 0.26 2.26

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized guide based on standard microbroth dilution methods.

  • Compound Preparation: Dissolve the dichlorobenzyl-containing compound in DMSO to create a high-concentration stock solution (e.g., 1600 mg/L).[7]

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 medium according to established guidelines (e.g., CLSI).[7]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by spectrophotometric reading.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a general procedure to assess the inhibition of SDH.

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing succinate as the substrate and a suitable electron acceptor (e.g., MTT).

  • Inhibition Assay: In a microtiter plate, add the isolated mitochondria, the assay buffer, and varying concentrations of the dichlorobenzyl-containing compound.

  • Incubation and Measurement: Incubate the plate and measure the reduction of the electron acceptor spectrophotometrically. The rate of reduction is proportional to SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Evaluation synthesis Synthesis of Dichlorobenzyl Derivatives mic MIC Determination (Susceptible & Resistant Strains) synthesis->mic Test Compounds mechanistic Mechanism of Action Assays (e.g., SDH Inhibition) mic->mechanistic Active Compounds animal Animal Model of Fungal Infection mechanistic->animal Lead Compounds pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal->pk_pd Efficacious Compounds

Caption: Experimental workflow for developing dichlorobenzyl-based antifungals.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate compound Dichlorobenzyl Ester Derivative compound->sdh Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Dichlorobenzyl Derivatives.

References

Technical Support Center: Enhancing the Storage Stability of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde during storage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound, presented in a question-and-answer format.

Issue 1: The compound has developed a yellowish tint over time.

  • Question: My previously white crystalline this compound has turned yellow after a period of storage. What could be the cause, and how can I prevent this?

  • Answer: A yellow discoloration is a common indicator of degradation, likely due to oxidation of the aldehyde functional group to form the corresponding carboxylic acid, 4-[(2,4-dichlorobenzyl)oxy]benzoic acid, or other colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

    Troubleshooting Steps:

    • Verify Purity: Analyze the discolored sample using a stability-indicating HPLC method to identify and quantify any degradation products.

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions: in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature (2-8°C).

    • Implement Use of Antioxidants: For future storage, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), at a concentration of 0.01-0.1% to inhibit oxidation.

Issue 2: I am observing a new peak in my HPLC analysis of a stored sample.

  • Question: A new, unidentified peak has appeared in the HPLC chromatogram of my this compound standard after several weeks in the laboratory. What is the likely identity of this impurity?

  • Answer: The appearance of a new peak suggests chemical degradation. The two most probable degradation pathways are oxidation of the aldehyde and hydrolysis of the ether linkage.

    Potential Degradation Products:

    • 4-[(2,4-dichlorobenzyl)oxy]benzoic acid: Formed via oxidation of the aldehyde group. This is a very common degradation pathway for benzaldehydes.

    • 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl alcohol: Formed via hydrolysis of the benzyl ether bond. This is more likely to occur if the compound has been exposed to acidic or basic conditions, or moisture.

    Troubleshooting Steps:

    • Characterize the Impurity: If possible, use LC-MS or GC-MS to determine the molecular weight of the new peak and compare it to the expected degradation products.

    • Perform Forced Degradation Studies: Subject a fresh sample of the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help to confirm the identity of the unknown peak in your stored sample.

    • Optimize Storage: To prevent further degradation, strictly adhere to the recommended storage conditions, including the use of desiccants to minimize moisture.

Issue 3: The potency of my compound appears to have decreased.

  • Question: The quantitative analysis of my stored this compound indicates a lower than expected concentration. What could be causing this loss of potency?

  • Answer: A decrease in potency is a direct consequence of the degradation of the parent compound into impurities. The primary culprits are oxidation and potentially hydrolysis, as discussed previously.

    Troubleshooting Steps:

    • Mass Balance Analysis: When performing HPLC analysis, ensure that the total peak area (parent compound + all impurities) is conserved. A good mass balance (95-105%) indicates that the loss of the parent compound is accounted for by the formation of detectable degradation products.

    • Re-evaluate Analytical Method: Confirm that your analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products without interference.

    • Review Handling Procedures: Ensure that the compound is not unduly exposed to air, light, or high temperatures during weighing and solution preparation. Use freshly prepared solutions for experiments whenever possible.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C. It should be protected from light and moisture.

  • Q2: Is it necessary to store this compound under an inert atmosphere?

    • A2: Yes, due to the susceptibility of the aldehyde group to oxidation, storage under an inert atmosphere is highly recommended to minimize the formation of the corresponding carboxylic acid impurity.

  • Q3: Can I store solutions of this compound?

    • A3: It is best to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored in a tightly capped vial, protected from light, and refrigerated. The stability of the compound in various solvents should be experimentally determined.

Stability and Degradation

  • Q4: What are the primary degradation pathways for this molecule?

    • A4: The two main degradation pathways are:

      • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (4-[(2,4-dichlorobenzyl)oxy]benzoic acid).

      • Hydrolysis: The benzyl ether linkage can be cleaved to form 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl alcohol.

  • Q5: How can I enhance the stability of this compound during storage?

    • A5: In addition to optimal storage conditions, the use of an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can significantly inhibit oxidative degradation.[1][2]

Analytical Considerations

  • Q6: What type of analytical method is suitable for assessing the stability of this compound?

    • A6: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique. It is crucial that the method is validated to ensure it can separate the intact compound from all potential degradation products and impurities.

  • Q7: What are the expected impurities in a sample of this compound?

    • A7: Besides the degradation products mentioned above, potential process-related impurities could include residual starting materials such as 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride, or by-products from the synthesis.

Data Presentation

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Disclaimer: The following data is illustrative and based on the typical behavior of analogous 4-alkoxybenzaldehyde compounds. Specific quantitative stability data for this compound is not widely available in peer-reviewed literature. Researchers should perform their own stability studies to obtain precise data for their specific material and storage conditions.

Stress ConditionReagent/ConditionTimeTemperaturePredicted Degradation (%)Primary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl24 hours60°C5 - 15%4-hydroxybenzaldehyde, 2,4-dichlorobenzyl alcohol
Basic Hydrolysis 0.1 M NaOH8 hours60°C10 - 25%4-hydroxybenzaldehyde, 2,4-dichlorobenzyl alcohol, and potential Cannizzaro reaction products
Oxidation 3% H₂O₂12 hoursRoom Temp15 - 30%4-[(2,4-dichlorobenzyl)oxy]benzoic acid
Thermal Degradation Solid State48 hours80°C5 - 10%4-[(2,4-dichlorobenzyl)oxy]benzoic acid
Photodegradation UV Light (254 nm)24 hoursRoom Temp10 - 20%Complex mixture, including 4-[(2,4-dichlorobenzyl)oxy]benzoic acid

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of approximately 100 µg/mL, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol) in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.

    • A control sample should be kept in the dark in the same environment.

    • After the exposure period, dilute both the exposed and control samples to a final concentration of approximately 100 µg/mL and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating RP-HPLC method. Optimization will be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Visualizations

degradation_pathway main This compound oxidation_product 4-[(2,4-dichlorobenzyl)oxy]benzoic acid main->oxidation_product Oxidation (O2, Light, Heat) hydrolysis_product1 4-hydroxybenzaldehyde main->hydrolysis_product1 Hydrolysis (H₂O, Acid/Base) hydrolysis_product2 2,4-dichlorobenzyl alcohol main->hydrolysis_product2 Hydrolysis (H₂O, Acid/Base)

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Observation of Instability (e.g., color change, new peak) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_sample Analyze Sample by Stability-Indicating HPLC check_storage->analyze_sample identify_impurity Identify Impurity (LC-MS, Forced Degradation) analyze_sample->identify_impurity implement_capa Implement Corrective Actions (Optimize Storage, Add Stabilizer) identify_impurity->implement_capa end Compound Stabilized implement_capa->end

References

analytical method development for purity assessment of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Assessment of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

This guide provides technical support for researchers, scientists, and drug development professionals involved in the analytical method development for assessing the purity of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

1.1 Method Selection & Development

Q: What is the most suitable primary analytical method for determining the purity of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most recommended approach. This technique offers excellent resolution, sensitivity, and specificity for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. Gas Chromatography (GC) can be considered as a secondary or complementary technique, especially for volatile or semi-volatile impurities.

Q: How do I develop a stability-indicating method? A: To ensure a method is stability-indicating, forced degradation studies must be performed.[1][2] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[3] The analytical method must then demonstrate the ability to separate these degradants from the main API peak, proving its specificity.

Q: What are the typical starting materials and potential process-related impurities I should monitor? A: Based on the likely synthesis route, the primary starting materials are 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride.[4] Therefore, these compounds and any unreacted intermediates should be monitored as potential process-related impurities.

1.2 Sample Preparation

Q: What is the recommended solvent for preparing samples of this compound for HPLC analysis? A: Acetonitrile or a mixture of acetonitrile and water is typically a good starting point for sample and standard preparation due to its compatibility with common reversed-phase HPLC mobile phases. Methanol is also a viable alternative. Ensure the chosen solvent provides complete dissolution of the analyte without causing degradation.

1.3 Forced Degradation Studies

Q: What conditions are recommended for forced degradation studies? A: Forced degradation studies should be conducted under a variety of stress conditions as mandated by ICH guidelines.[2] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated at detectable levels.[5] Typical conditions include:

  • Acid Hydrolysis: 0.1M HCl at 60-80°C.

  • Base Hydrolysis: 0.1M NaOH at 60-80°C.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[6]

  • Thermal Degradation: Dry heat at 105°C.

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Q: What should I do if no degradation is observed under stress conditions? A: If the compound proves to be highly stable, you may need to apply more aggressive stress conditions (e.g., higher acid/base concentration, higher temperature, or longer exposure time). However, the conditions should remain relevant and not lead to complete decomposition of the molecule.[3]

1.4 Method Validation

Q: Which parameters must be validated for the analytical method according to ICH guidelines? A: According to ICH Q2(R1) guidelines, the method must be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Section 2: Troubleshooting Guides

2.1 HPLC Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting 1. Column degradation or contamination.2. Mobile phase pH is inappropriate for the analyte.3. Sample overload.4. Sample solvent is too strong ("solvent effect").1. Wash the column with a strong solvent; if unresolved, replace the column.2. Adjust mobile phase pH away from the analyte's pKa.3. Reduce the concentration or injection volume of the sample.4. Prepare the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Leak in the HPLC system.2. Inconsistent mobile phase composition.3. Fluctuation in column temperature.4. Column equilibration is insufficient.1. Check all fittings for leaks.2. Prepare fresh mobile phase and ensure proper mixing/degassing.3. Use a column oven to maintain a stable temperature.4. Ensure the column is equilibrated for at least 15-20 column volumes before injection.
Extraneous or "Ghost" Peaks 1. Contamination in the sample, solvent, or glassware.2. Carryover from a previous injection.3. Air bubbles in the detector.4. Mobile phase degradation.1. Run a blank injection of the solvent to identify the source of contamination.2. Implement a robust needle wash program and inject blanks between samples.3. Purge the detector and degas the mobile phase.4. Prepare fresh mobile phase daily.
Low Signal or No Peak 1. Incorrect detector wavelength.2. Sample has degraded.3. Injection error (e.g., air in the syringe).4. Detector lamp is failing.1. Verify the UV maximum (λmax) of the analyte and set the detector accordingly.2. Prepare a fresh sample and standard.3. Check the autosampler for proper operation and ensure no air is being injected.4. Check the lamp's energy and replace it if necessary.

2.2 GC Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Broad Peaks 1. Injection temperature is too low.2. Carrier gas flow rate is too low.3. Column contamination or degradation.1. Increase the injector port temperature.2. Optimize the carrier gas flow rate.3. Bake out the column or trim the first few centimeters from the inlet side.
No Peaks Detected 1. Syringe is clogged.2. Septum is leaking.3. Column is not installed correctly.4. Detector is not lit (for FID).1. Clean or replace the syringe.2. Replace the injector septum.3. Reinstall the column, ensuring proper ferrule connections.4. Check gas flows (H₂, Air) and attempt to re-ignite the flame.

Section 3: Experimental Protocols

3.1 Stability-Indicating HPLC Method Protocol

This protocol provides a starting point for method development. Optimization will be required.

Table 1: HPLC Method Parameters | Parameter | Recommended Condition | | :--- | :--- | | Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Elution Mode | Gradient | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 15 | 90 | | | 20 | 90 | | | 21 | 40 | | | 25 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detector Wavelength | 225 nm (or determined λmax) | | Injection Volume | 10 µL | | Diluent | Acetonitrile/Water (50:50, v/v) |

Methodology:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution (in replicate), and then the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity by the area normalization method, and quantify any specified impurities using the corresponding reference standards if available.

3.2 Forced Degradation Protocol

Table 2: Forced Degradation Conditions Summary

Stress Condition Reagent/Condition Procedure
Acid Hydrolysis 1M HCl Dissolve 10 mg of API in 1 mL of Acetonitrile, add 9 mL of 1M HCl. Heat at 80°C for 6 hours. Cool, neutralize with 1M NaOH, and dilute with diluent for analysis.
Base Hydrolysis 1M NaOH Dissolve 10 mg of API in 1 mL of Acetonitrile, add 9 mL of 1M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1M HCl, and dilute with diluent for analysis.
Oxidation 30% H₂O₂ Dissolve 10 mg of API in 10 mL of Acetonitrile. Add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent for analysis.
Thermal Dry Heat Place 10 mg of solid API in a hot air oven at 105°C for 48 hours. Cool, dissolve, and dilute with diluent for analysis.

| Photolytic | UV/Visible Light | Expose 10 mg of solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Dissolve and dilute with diluent for analysis. |

Section 4: Visualizations and Data

4.1 Diagrams and Workflows

G start Start: Define Analytical Target Profile lit_search Literature Search & Physicochemical Property Analysis start->lit_search method_scout Method Scouting (HPLC, GC) lit_search->method_scout method_opt Method Optimization (Mobile Phase, Column, Temp.) method_scout->method_opt forced_deg Forced Degradation Studies method_opt->forced_deg specificity Demonstrate Specificity & Peak Purity method_opt->specificity Iterate/Re-optimize forced_deg->specificity validation Full Method Validation (ICH Q2) specificity->validation If Specific final_method Final Validated Analytical Method validation->final_method

Caption: Workflow for Analytical Method Development.

G api API Sample This compound acid Acid Hydrolysis (e.g., 1M HCl, 80°C) api->acid base Base Hydrolysis (e.g., 1M NaOH, 80°C) api->base oxidation Oxidation (e.g., 30% H₂O₂) api->oxidation thermal Thermal Stress (e.g., 105°C Dry Heat) api->thermal photo Photolytic Stress (UV/Vis Light) api->photo analysis Analyze All Stressed Samples & Control by Proposed HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution (API vs. Degradants) analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

4.2 Quantitative Data Summary

Table 3: Method Validation Summary (Illustrative Data)

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 r² ≥ 0.999
Range 1 - 150 µg/mL As per application
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (% RSD) < 1.0% ≤ 2.0%
LOD 0.03 µg/mL Reportable
LOQ 0.10 µg/mL Reportable

| Specificity | No interference from blank, placebo, or degradation products at the retention time of the API peak. | Peak is spectrally pure and well-resolved from adjacent peaks (Resolution > 2.0). |

References

Validation & Comparative

Comparative Reactivity Analysis: 2,4-Dichlorobenzyl Ether vs. 3,4-Dichlorobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of dichlorobenzyl ethers is primarily influenced by the position of the chlorine atoms on the benzene ring, which dictates their electronic and steric environment. In general, electron-withdrawing substituents like chlorine deactivate the benzyl system towards reactions that proceed through a carbocation intermediate (SN1-type).

  • 3,4-Dichlorobenzyl ether is predicted to be more reactive than its 2,4-dichloro counterpart in reactions with significant carbocation character at the benzylic position (SN1-like). This is attributed to the less pronounced deactivating effect of chlorine atoms at the meta and para positions compared to the combined steric and inductive effects of an ortho-chloro substituent.

  • 2,4-Dichlorobenzyl ether is expected to be less reactive in SN1-type reactions due to the steric hindrance and strong inductive electron-withdrawing effect of the ortho-chlorine, which destabilizes the adjacent benzylic carbocation. In SN2 reactions, the ortho-substituent may also sterically hinder the approach of a nucleophile, albeit to a lesser extent than it destabilizes a carbocation.

This analysis is supported by solvolysis data of the corresponding benzyl chlorides, which serve as a reasonable proxy for the reactivity of the ether linkage in reactions involving cleavage of the C-O bond.

Theoretical Framework: Electronic and Steric Effects

The reactivity of substituted benzyl compounds can be rationalized by considering the electronic and steric effects of the substituents.

  • Electronic Effects: Chlorine is an electronegative atom and thus exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring and the benzylic carbon. This effect destabilizes any positive charge that develops at the benzylic position during the course of a reaction, thereby slowing down SN1-type reactions. Chlorine also has lone pairs of electrons that can be donated to the ring through resonance (+R effect), which can partially offset the inductive effect. This resonance effect is most pronounced for substituents at the ortho and para positions.

  • Steric Effects: A substituent at the ortho position (C2) can sterically hinder the approach of reagents to the benzylic carbon. This steric hindrance can affect the rates of both SN1 and SN2 reactions. In SN1 reactions, steric strain can be released upon formation of the planar carbocation, potentially accelerating the reaction. However, for benzyl systems, the destabilizing electronic effect of an ortho-halogen often dominates. In SN2 reactions, the bulky ortho-substituent can impede the backside attack of a nucleophile.

The Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of benzene derivatives. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate electron-withdrawing groups, which generally decrease the rate of reactions where a positive charge is developed in the transition state.

Comparative Reactivity Data (Inferred from Benzyl Chlorides)

Direct comparative experimental data for the reactivity of 2,4-dichlorobenzyl ether and 3,4-dichlorobenzyl ether is scarce. However, the solvolysis rates of the corresponding benzyl chlorides in aqueous solutions provide valuable insights into the inherent reactivity of these substituted benzyl systems, particularly in SN1-type processes.

CompoundRelative Solvolysis Rate (Inference)Key Influencing Factors
3,4-Dichlorobenzyl Chloride Higher- Both chlorine atoms are electron-withdrawing (-I effect).- The 3-chloro substituent has a moderate positive Hammett σm value.- The 4-chloro substituent has a smaller positive Hammett σp value due to the opposing +R effect.- Overall, less deactivation compared to the 2,4-isomer.
2,4-Dichlorobenzyl Chloride Lower- Strong inductive electron withdrawal (-I) from the ortho-chlorine.- Steric hindrance from the ortho-chlorine can destabilize the transition state leading to the benzylic carbocation.- Hammett equation does not typically apply to ortho substituents due to the complexity of steric and electronic effects.

Note: This table is based on the established principles of substituent effects and qualitative interpretation of available solvolysis data for substituted benzyl chlorides. Absolute rate constants are not provided due to the lack of direct comparative studies on the ethers.

Key Reaction Types and Predicted Reactivity

SN1-Type Reactions (e.g., Acid-Catalyzed Ether Cleavage)

In reactions proceeding through a carbocation intermediate, such as acid-catalyzed cleavage with HBr or HI, the stability of the benzylic carbocation is paramount.

  • 3,4-Dichlorobenzyl ether: The developing positive charge at the benzylic carbon is destabilized by the two electron-withdrawing chlorine atoms.

  • 2,4-Dichlorobenzyl ether: The destabilization is expected to be more severe due to the proximity of the ortho-chlorine, which exerts a strong inductive effect and potential steric hindrance.

Therefore, 3,4-dichlorobenzyl ether is predicted to undergo SN1-type reactions at a faster rate than 2,4-dichlorobenzyl ether.

G cluster_0 Acid-Catalyzed Ether Cleavage (SN1-like) Ether R-O-CH2-ArCl2 ProtonatedEther R-O+(H)-CH2-ArCl2 Ether->ProtonatedEther + H+ Carbocation [+CH2-ArCl2] ProtonatedEther->Carbocation - R-OH (Slow, Rate-Determining) BenzylHalide X-CH2-ArCl2 Carbocation->BenzylHalide + X- Alcohol R-OH

Caption: Generalized pathway for acid-catalyzed ether cleavage.

SN2-Type Reactions (e.g., Williamson Ether Synthesis)

In SN2 reactions, a nucleophile attacks the benzylic carbon in a concerted step, displacing the leaving group.

  • 3,4-Dichlorobenzyl ether: The electronic effects of the chlorine atoms will influence the electrophilicity of the benzylic carbon.

  • 2,4-Dichlorobenzyl ether: The ortho-chlorine atom can provide steric hindrance to the incoming nucleophile, potentially slowing the reaction rate compared to the 3,4-isomer.

Thus, for SN2 reactions, 3,4-dichlorobenzyl ether is also likely to be more reactive than 2,4-dichlorobenzyl ether , although the difference may be less pronounced than in SN1 reactions.

Experimental Protocols

The following are generalized protocols for the synthesis and cleavage of dichlorobenzyl ethers. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Williamson Ether Synthesis of Dichlorobenzyl Ethers

This protocol describes a general method for the synthesis of dichlorobenzyl ethers from the corresponding dichlorobenzyl alcohol and an alkyl halide.

Materials:

  • Dichlorobenzyl alcohol (2,4- or 3,4-isomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon) at 0 °C, add a solution of the dichlorobenzyl alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Cleavage of Dichlorobenzyl Ethers

This protocol outlines a general procedure for the cleavage of dichlorobenzyl ethers using hydrobromic acid.

Materials:

  • Dichlorobenzyl ether (2,4- or 3,4-isomer)

  • 48% aqueous hydrobromic acid (HBr)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the dichlorobenzyl ether (1.0 eq) in glacial acetic acid.

  • Add 48% aqueous HBr (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing ice water and DCM.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to obtain the crude product (dichlorobenzyl alcohol and/or dichlorobenzyl bromide, depending on conditions).

  • Purify the product by column chromatography or recrystallization as needed.

Visualization of Structures and Reaction Workflow

G cluster_0 Chemical Structures 2,4-Dichlorobenzyl Ether 3,4-Dichlorobenzyl Ether

Caption: Structures of 2,4- and 3,4-Dichlorobenzyl Ether.

G cluster_1 Comparative Reactivity Workflow Start Prepare 2,4- and 3,4-Dichlorobenzyl Ether Reaction Subject both ethers to identical reaction conditions (e.g., acidic cleavage) Start->Reaction Analysis Monitor reaction progress over time (e.g., GC, LC, TLC) Reaction->Analysis Data Determine rate constants and/or product yields Analysis->Data Comparison Compare reactivity based on quantitative data Data->Comparison

Caption: Workflow for a comparative reactivity study.

Conclusion

Based on fundamental principles of organic chemistry, 3,4-dichlorobenzyl ether is predicted to be more reactive than 2,4-dichlorobenzyl ether in both SN1 and SN2 reactions. The primary differentiating factor is the presence of the ortho-chloro substituent in the 2,4-isomer, which imparts significant electronic destabilization and steric hindrance at the benzylic position. For drug development professionals and synthetic chemists, this implies that the 3,4-dichlorobenzyl group may be a more labile protecting group under certain conditions, while the 2,4-dichlorobenzyl group would offer greater stability. Experimental validation of these predictions is recommended for specific applications.

comparing the antifungal activity of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde with known fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide offers a comparative overview of the potential antifungal properties of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde against established clinical fungicides: Amphotericin B, Fluconazole, and Caspofungin. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. Benzaldehyde derivatives have garnered attention for their potential antimicrobial properties.[1][2][3][4] This guide provides a comparative framework for evaluating the antifungal potential of this compound alongside three widely used antifungal drugs with distinct mechanisms of action. While direct experimental data on the antifungal activity of this compound is not available in the reviewed literature, this guide synthesizes information on structurally related compounds to provide a preliminary assessment.

Comparative Antifungal Activity

A definitive quantitative comparison of the antifungal activity of this compound requires experimental determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of relevant fungal pathogens. The following table summarizes the known antifungal activities of the comparator fungicides against representative fungal species.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Fungicides

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
This compound Candida albicansData not available
Aspergillus fumigatusData not available
Amphotericin B Candida albicans0.25 - 1.0
Aspergillus fumigatus0.5 - 2.0
Fluconazole Candida albicans0.25 - 2.0
Aspergillus fumigatus16 - >64
Caspofungin Candida albicans0.015 - 0.25
Aspergillus fumigatus0.015 - 0.12

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanisms of Action & Signaling Pathways

Understanding the mechanism of action is crucial for drug development. The established fungicides target distinct cellular pathways in fungi. Based on studies of related benzaldehyde compounds, this compound is hypothesized to act by disrupting cellular antioxidation.[1][3]

1. This compound (Hypothesized)

The proposed mechanism for benzaldehyde derivatives involves the induction of oxidative stress within the fungal cell, overwhelming its antioxidant defense systems and leading to cell death.[1][3]

G cluster_fungal_cell Fungal Cell Benzaldehyde This compound ROS Increased Reactive Oxygen Species (ROS) Benzaldehyde->ROS Induces AntioxidantDefense Antioxidant Defense System (e.g., Superoxide Dismutase, Catalase) Benzaldehyde->AntioxidantDefense Inhibits OxidativeDamage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->OxidativeDamage Causes AntioxidantDefense->ROS Neutralizes CellDeath Fungal Cell Death OxidativeDamage->CellDeath Leads to G cluster_fungal_cell_membrane Fungal Cell Membrane AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Facilitates IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to G cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Produces ToxicSterols Toxic Sterol Accumulation LanosterolDemethylase->ToxicSterols Leads to accumulation of Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate MembraneDisruption Membrane Disruption Ergosterol->MembraneDisruption Depletion disrupts ToxicSterols->MembraneDisruption Causes

References

structure-activity relationship (SAR) studies of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

While direct SAR studies on 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde analogs are not readily found in the public domain, the broader family of benzaldehyde and benzyloxybenzaldehyde derivatives has been the subject of numerous investigations, revealing key insights into their potential as therapeutic agents. These studies, while not focused on the precise 2,4-dichloro substitution pattern of the benzyl moiety, offer valuable comparative data and highlight the therapeutic promise of this chemical class.

Insights from Related Benzaldehyde Scaffolds

Research into various benzaldehyde analogs has uncovered a range of biological activities, with particular emphasis on their antifungal and anticancer properties. The core benzaldehyde structure serves as a versatile scaffold, and modifications to the substituent groups on the phenyl ring and the nature of the ether linkage have been shown to significantly influence biological activity.

For instance, studies on benzyloxybenzaldehyde analogs have demonstrated significant inhibitory activity against neutrophil superoxide formation. One notable compound from this class was identified as an adenylyl cyclase activator, showcasing a mechanism of action that involves the elevation of cyclic AMP (cAMP) levels.

Furthermore, the antifungal potential of benzaldehydes has been linked to their ability to disrupt cellular antioxidation systems in fungal pathogens. Structure-activity analyses in this area have revealed that the presence and position of hydroxyl groups on the aromatic ring can enhance antifungal efficacy. This suggests that the electronic and steric properties of the substituents play a crucial role in their mechanism of action.

Experimental Approaches in Analog Development

The evaluation of novel benzaldehyde analogs typically involves a standardized set of experimental protocols to determine their biological efficacy and mechanism of action.

General Experimental Workflow:

A typical workflow for the synthesis and evaluation of novel analogs is outlined below. This process allows for the systematic exploration of chemical space and the identification of lead compounds with desirable therapeutic properties.

Experimental Workflow General Experimental Workflow for Analog Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PrimaryAssay Primary Biological Assay (e.g., Antifungal MIC) Characterization->PrimaryAssay Screening of Pure Compounds DoseResponse Dose-Response & IC50/EC50 Determination PrimaryAssay->DoseResponse TargetID Target Identification / Pathway Analysis DoseResponse->TargetID Investigation of Active Compounds CellBased Cell-Based Assays TargetID->CellBased

Caption: A generalized workflow for the synthesis, biological screening, and mechanistic investigation of novel chemical analogs.

Future Directions

The absence of specific SAR data for this compound analogs highlights a potential area for future research. A systematic study involving the synthesis of a library of these compounds with variations in the substitution pattern on both the benzaldehyde and benzyl rings would be invaluable. Such a study, coupled with robust biological screening and mechanistic elucidation, could uncover novel therapeutic agents with enhanced potency and selectivity. The insights gained from related benzaldehyde scaffolds provide a strong foundation and rationale for embarking on such an investigation.

Unveiling the Anticancer Potential of Benzyloxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in oncology research have highlighted a promising class of compounds, benzyloxybenzaldehyde derivatives, as potent anticancer agents. This guide provides a comprehensive comparison of their performance against established anticancer drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals on their therapeutic potential. The primary anticancer mechanism of these derivatives lies in their ability to selectively inhibit aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in cancer stem cell survival and chemoresistance.

Performance Comparison: Benzyloxybenzaldehyde Derivatives vs. Standard Chemotherapeutics

The efficacy of novel anticancer compounds is critically assessed by comparing their cytotoxic effects against those of standard therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzyloxybenzaldehyde derivatives and the conventional anticancer drugs, doxorubicin and paclitaxel, against several cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3

Compound IDTargetIC50 (µM)Reference
ABMM-15ALDH1A30.23[1][2]
ABMM-16ALDH1A31.29[1][2]

Table 2: Cytotoxic Activity of Benzyloxybenzaldehyde Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)HL-60 (Leukemia)~5-10[3]
2-(benzyloxy)benzaldehydeHL-60 (Leukemia)~1-10
2-(benzyloxy)-4-methoxybenzaldehydeHL-60 (Leukemia)~1-10
2-(benzyloxy)-5-methoxybenzaldehydeHL-60 (Leukemia)~1-10
2-(benzyloxy)-5-chlorobenzaldehydeHL-60 (Leukemia)~1-10
2-[(2-chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)~1-10
2-[(4-chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)~1-10
ABMM-15A549 (Lung Cancer)No significant cytotoxicity[1][2]
ABMM-16A549 (Lung Cancer)No significant cytotoxicity[1][2]
ABMM-6H1299 (Lung Cancer)14.0[1][2]
ABMM-24H1299 (Lung Cancer)13.7[1][2]
ABMM-32H1299 (Lung Cancer)13.0[1][2]

Table 3: Cytotoxic Activity of Standard Anticancer Drugs

DrugCell LineIC50Reference
DoxorubicinHL-60 (Leukemia)~20 nM
DoxorubicinA549 (Lung Cancer)> 20 µM
PaclitaxelHL-60 (Leukemia)~0.1-1 µM[2]
PaclitaxelA549 (Lung Cancer)~1.35 nM - 1.64 µg/mL

Validated Anticancer Mechanisms and Signaling Pathways

The anticancer activity of benzyloxybenzaldehyde derivatives is primarily attributed to their potent and selective inhibition of ALDH1A3. This enzyme plays a crucial role in the retinoic acid (RA) signaling pathway, which is vital for the proliferation and differentiation of cancer stem cells (CSCs). By inhibiting ALDH1A3, these derivatives disrupt the production of RA, leading to the suppression of CSCs.

Furthermore, several benzyloxybenzaldehyde derivatives have been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells. This multifaceted mechanism of action makes them attractive candidates for further development.

ALDH1A3_Inhibition_Pathway cluster_cell Cancer Stem Cell Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RA Retinoic Acid (RA) ALDH1A3->RA RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to RARE RARE (on DNA) RAR_RXR->RARE Binds to Target_Genes Target Gene Transcription RARE->Target_Genes Cell_Effects Cell Differentiation, Proliferation, Apoptosis Target_Genes->Cell_Effects Regulates Benzyloxybenzaldehyde Benzyloxybenzaldehyde Derivative Benzyloxybenzaldehyde->ALDH1A3 Inhibition

Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Key Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxybenzaldehyde derivatives or standard drugs and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals (DMSO) incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) to stain DNA for cell cycle analysis.

  • Cell Harvest: Harvest approximately 1x10⁶ cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

1. DNA Fragmentation Assay

This assay detects the characteristic ladder pattern of DNA fragments produced during apoptosis.

  • Cell Lysis: Lyse approximately 1-5x10⁶ cells in a buffer containing non-ionic detergent.

  • DNA Extraction: Extract the DNA using a phenol-chloroform mixture.

  • DNA Precipitation: Precipitate the DNA with ethanol.

  • RNase Treatment: Treat the DNA with RNase A to remove RNA.

  • Gel Electrophoresis: Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

2. Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)

This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Staining: Incubate cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

ALDEFLUOR™ Assay for ALDH Activity

This assay identifies and quantifies the population of cells with high ALDH enzyme activity.

  • Cell Suspension: Prepare a single-cell suspension in ALDEFLUOR™ assay buffer.

  • Reagent Preparation: Activate the ALDEFLUOR™ reagent.

  • Staining: Add the activated reagent to the cell suspension. A control sample is prepared with the ALDH inhibitor diethylaminobenzaldehyde (DEAB).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Flow Cytometry: Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

ALDEFLUOR_Assay_Workflow start Start prep_cells Prepare single-cell suspension start->prep_cells split_sample Split into Test and Control tubes prep_cells->split_sample add_deab Add DEAB to Control tube split_sample->add_deab add_aldefluor Add activated ALDEFLUOR reagent to both tubes split_sample->add_aldefluor incubate Incubate 30-60 min at 37°C add_aldefluor->incubate analyze Analyze by Flow Cytometry incubate->analyze identify_aldh_pos Identify ALDH-positive population analyze->identify_aldh_pos end End identify_aldh_pos->end

References

Comparative Cytotoxicity Analysis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific experimental data for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde prevents a direct comparative analysis of its cytotoxic effects on cancer versus normal cell lines. Extensive searches of scientific literature and databases did not yield any studies reporting the cytotoxic activity, such as IC50 values, for this specific compound on any cancer or normal cell lines.

Therefore, it is not possible to provide a quantitative comparison, detail experimental protocols, or delineate the specific signaling pathways affected by this compound as requested.

General Cytotoxicity Trends of Related Benzaldehyde Derivatives

While data on the target compound is unavailable, research on structurally related benzyloxybenzaldehyde derivatives offers some general insights into their potential as anticancer agents. Studies on various substituted benzaldehyde compounds have demonstrated a range of cytotoxic activities against different cancer cell lines.

For instance, certain oleoyl hybrids of natural antioxidants, which share a benzaldehyde core, have shown preferential cytotoxicity towards cancer cells over normal intestinal epithelial cells, suggesting a degree of tumor selectivity.[1] Furthermore, a series of benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cell cycle arrest in the HL-60 cancer cell line.[2] These findings indicate that the benzaldehyde scaffold is a promising area for the development of novel anticancer therapeutics.

The mechanism of action for some benzaldehyde derivatives involves the induction of apoptosis through the loss of mitochondrial membrane potential.[2] Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis, and its induction in cancer cells is a key strategy in cancer therapy.

Future Research Directions

To address the knowledge gap regarding the cytotoxic profile of this compound, further research is imperative. The following experimental workflow is proposed for a comprehensive evaluation of its cytotoxic and therapeutic potential.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Purification This compound B Cell Line Panel Selection (Cancer vs. Normal) A->B Provide pure compound C Cytotoxicity Assay (e.g., MTT, XTT) B->C Seed cells D Determine IC50 Values C->D Analyze dose-response E Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) D->E Based on IC50 F Cell Cycle Analysis (Flow Cytometry) D->F Based on IC50 G Signaling Pathway Analysis (Western Blot, qPCR) E->G F->G H Animal Model Selection (Xenograft) G->H Promising in vitro results I Toxicity & Efficacy Studies H->I J Pharmacokinetic Analysis I->J

Caption: Proposed Experimental Workflow for Evaluating this compound.

A hypothetical signaling pathway that could be investigated based on the activity of other benzaldehyde derivatives is presented below. This diagram illustrates the induction of apoptosis, a common mechanism for anticancer compounds.

G compound This compound cell_membrane Cell Membrane ros ROS Production cell_membrane->ros mitochondria Mitochondria ros->mitochondria bax Bax activation mitochondria->bax bcl2 Bcl-2 inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical Apoptotic Signaling Pathway for a Benzaldehyde Derivative.

Without direct experimental evidence, any claims regarding the specific cytotoxicity of this compound on cancer versus normal cell lines would be speculative. The provided frameworks for experimental workflows and potential signaling pathways serve as a guide for future research that is necessary to elucidate the biological activity of this compound. Researchers are encouraged to undertake such studies to determine its potential as a selective anticancer agent.

References

Selectivity Assessment of Kinase Inhibitors: A Comparative Guide Based on a Tetrahydropyrrolo[3,4-c]pyrazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the absence of specific published data on the biological target selectivity of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde derivatives, this guide provides a comparative analysis of a well-characterized kinase inhibitor, Compound 9d , a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative. This example serves as a template to illustrate how the selectivity of a chemical series for specific biological targets is assessed and presented, adhering to the required data presentation, protocol description, and visualization standards.

This guide provides an objective comparison of Compound 9d's performance against a panel of protein kinases, supported by experimental data from peer-reviewed research. It is intended for researchers, scientists, and drug development professionals interested in the principles of kinase inhibitor selectivity.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of Compound 9d against a panel of tyrosine (Tyr) and serine/threonine (Ser-Thr) kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibition Profile of Compound 9d

Kinase TargetKinase FamilyIC50 (µM)
Aurora-ASer-Thr0.025
Aurora-BSer-Thr0.025
Aurora-CSer-Thr0.015
ABLTyr0.055
RETTyr0.060
TRKATyr0.075
FGFR1Tyr0.090
LCKTyr>10
SRCTyr>10
CDK2/cyclin ASer-Thr>10
PLK1Ser-Thr>10
CHK1Ser-Thr>10
METTyr>10
FLT3Tyr>10
KDRTyr>10

Data is compiled from publicly available research on 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols describe the key assays used to determine the kinase inhibition and cellular effects of compounds like 9d.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

  • Procedure:

    • Recombinant kinase enzymes are incubated in a reaction buffer containing a specific peptide substrate, ATP (spiked with [γ-33P]ATP), and various concentrations of the test compound (e.g., Compound 9d).

    • The reaction is typically initiated by the addition of the ATP mixture and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated by spotting the reaction mixture onto a phosphocellulose filter paper.

    • The filter paper is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Human tumor cell lines (e.g., HCT-116 colon cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound and incubated for a prolonged period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The absorbance is directly proportional to the number of viable cells. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Western Blot Analysis for Phospho-Histone H3

This technique is used to detect the inhibition of Aurora B kinase activity within cells by measuring the phosphorylation status of its downstream substrate, Histone H3.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by gel electrophoresis.

  • Procedure:

    • Cells are treated with the test compound for a specified time.

    • The cells are harvested and lysed to extract total proteins.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Histone H3 (at Serine 10).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

    • A chemiluminescent substrate is applied, which reacts with the enzyme to produce light. The light signal is captured on X-ray film or with a digital imager. A decrease in the signal for phospho-Histone H3 indicates inhibition of Aurora B.

Mandatory Visualizations

Diagrams are provided to illustrate key biological pathways and experimental processes relevant to the assessment of Aurora kinase inhibitors.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A Compound Synthesis (e.g., Compound 9d) B Biochemical Kinase Assay (Panel of >10 Kinases) A->B Screening C Determine IC50 Values & Selectivity Profile B->C Data Analysis D Cell Proliferation Assay (e.g., MTT on HCT-116 cells) C->D Lead Compound Selection E Target Engagement Assay (e.g., Western Blot for p-Histone H3) D->E Functional Validation F Determine Cellular Potency & Mechanism of Action E->F Data Interpretation

Caption: Workflow for evaluating the selectivity and efficacy of a novel kinase inhibitor.

G Simplified Aurora Kinase Signaling Pathway in Mitosis Prophase Prophase AuroraA Aurora A Kinase Metaphase Metaphase AuroraB Aurora B Kinase (in Chromosomal Passenger Complex) Anaphase Anaphase Cytokinesis Cytokinesis Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome phosphorylates HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (p-H3) Kinetochore Kinetochore-Microtubule Attachment Correction AuroraB->Kinetochore regulates AuroraB->Cytokinesis regulates Inhibitor Compound 9d (Inhibitor) Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Role of Aurora kinases in mitotic progression and their inhibition by Compound 9d.

References

Comparative Analysis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde-based Compounds: A Guide to Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde-based compounds in immunoassays. Due to the limited availability of direct cross-reactivity data for this specific molecule, this report leverages data from structurally related compounds, namely 2,6-dichlorobenzamide (BAM) analogues, to provide a framework for understanding potential antibody binding profiles. Furthermore, this guide details relevant experimental protocols for assessing cross-reactivity and explores potential signaling pathways modulated by benzaldehyde derivatives, offering insights into their biological activity.

Cross-Reactivity Data Summary

The cross-reactivity is typically determined by competitive immunoassay, where the concentration of the analogue required to inhibit the antibody binding by 50% (IC50) is compared to the IC50 of the target analyte.

Table 1: Cross-Reactivity of 2,6-Dichlorobenzamide (BAM) Analogues in a Competitive ELISA

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
2,6-Dichlorobenzamide (BAM)0.05100
2-Chlorobenzamide150.33
2,6-Dichlorobenzoic acid>1000<0.02
Benzamide>1000<0.02
2-Chlorobenzoic acid>1000<0.02

Data presented is illustrative and based on findings from a specific enzyme-linked immunoassay for BAM. The cross-reactivity percentage is calculated as (IC50 of BAM / IC50 of analogue) x 100. Compounds with IC50 values greater than 1000 µg/L are considered to have negligible cross-reactivity.

Experimental Protocols

A detailed methodology is essential for the reproducible assessment of cross-reactivity. A competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) is a standard method for quantifying small molecules (haptens) like this compound.

Competitive Indirect ELISA (ciELISA) Protocol

This protocol outlines the steps for determining the cross-reactivity of this compound and its analogues.

1. Materials and Reagents:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Primary Antibody: Polyclonal or monoclonal antibody raised against the hapten-carrier conjugate.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST).

    • Blocking Buffer (e.g., 1% BSA in PBST).

    • Assay Buffer (e.g., 0.5% BSA in PBST).

  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Analytes: this compound standard and potential cross-reacting analogues.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen solution (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/analogue dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with 300 µL of Wash Buffer per well.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for the standard (the concentration that causes 50% inhibition of the maximum signal).

  • For each analogue, determine the IC50 value from its respective inhibition curve.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analogue) x 100

Potential Signaling Pathways and Biological Activity

Benzaldehyde derivatives have been reported to modulate various cellular signaling pathways, suggesting potential biological activities relevant to drug development. Understanding these pathways can provide a mechanistic context for the compound's effects.

Inhibition of Pro-inflammatory and Cancer-related Pathways

Studies on various benzaldehyde derivatives have indicated their potential to inhibit key signaling pathways implicated in inflammation and cancer progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 IKK IKK Receptor->IKK RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) mTOR->Gene_Expression STAT3->Gene_Expression IκB IκB IKK->IκB P NF-κB NF-κB NF-κB->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Benzaldehyde_Derivative Benzaldehyde Derivative Benzaldehyde_Derivative->PI3K Benzaldehyde_Derivative->STAT3 Benzaldehyde_Derivative->IKK Benzaldehyde_Derivative->ERK

Figure 1. Putative inhibitory effects of benzaldehyde derivatives on major signaling pathways.

Experimental Workflow for Cross-Reactivity Assessment

The logical flow for assessing the cross-reactivity of a novel compound involves several key stages, from reagent preparation to data analysis.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Hapten_Synthesis Hapten Synthesis (Target Compound) Conjugation Conjugation to Carrier Protein (e.g., BSA) Hapten_Synthesis->Conjugation Immunization Immunization and Antibody Production Conjugation->Immunization Coating Coat Plate with Hapten-Protein Conjugate Conjugation->Coating Antibody_Purification Antibody Purification Immunization->Antibody_Purification Competition Competitive Binding: Antibody + Sample/Standard Antibody_Purification->Competition Blocking Block Non-specific Sites Coating->Blocking Blocking->Competition Detection Add Enzyme-labeled Secondary Antibody Competition->Detection Substrate_Addition Add Substrate Detection->Substrate_Addition Measurement Measure Absorbance Substrate_Addition->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve IC50_Calculation Calculate IC50 Values Standard_Curve->IC50_Calculation CR_Calculation Calculate % Cross-Reactivity IC50_Calculation->CR_Calculation

Figure 2. Workflow for immunoassay development and cross-reactivity assessment.

This guide provides a foundational understanding of the potential cross-reactivity and biological activity of this compound-based compounds. The provided experimental protocol offers a robust framework for generating specific cross-reactivity data, which is essential for the accurate and reliable use of immunoassays in research and drug development. Further experimental validation is necessary to confirm the specific cross-reactivity profile of the target compound and its analogues.

comparing the efficacy of different catalysts for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the Williamson ether synthesis. This process involves the reaction of 4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride. The efficiency of this synthesis is critically dependent on the choice of catalyst, which facilitates the deprotonation of the phenolic hydroxyl group, enabling the nucleophilic attack on the benzyl chloride. This guide provides a comparative analysis of the efficacy of different catalysts for this synthesis, supported by experimental data from the literature.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for optimizing the yield, reaction time, and overall efficiency of the synthesis of this compound. The most commonly employed catalysts for this transformation fall into two main categories: inorganic bases and phase transfer catalysts (PTCs).

Anhydrous potassium carbonate (K₂CO₃) is a widely used inorganic base for this reaction, often yielding excellent results under appropriate conditions. Phase transfer catalysts, such as quaternary ammonium salts, have also emerged as powerful alternatives, known for enhancing reaction rates and yields in biphasic systems.

Catalyst SystemReagentsSolventReaction TimeTemperatureYield (%)Reference
Anhydrous K₂CO₃ 4-hydroxybenzaldehyde, 2,4-dichlorobenzyl chlorideAcetonitrile24 hoursRoom Temp.98-99%Oriental Journal of Chemistry, 2022
Anhydrous K₂CO₃ 4-hydroxybenzaldehyde, 4-nitrobenzyl bromideDMF3 hours100 °C74%ChemSpider SyntheticPages, 2018
Phase Transfer Catalysts (General) Phenols, Alkyl HalidesBiphasic (e.g., Dichloromethane/Water)Typically shorter than conventional methodsMild (Room Temp. to moderate heating)High (often >90%)General PTC Literature

Note: The data for Phase Transfer Catalysts is based on their general performance in Williamson ether syntheses and is not from a direct comparative study for this specific product. The yield and reaction time can vary depending on the specific PTC, solvent system, and reaction conditions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Synthesis using Anhydrous Potassium Carbonate

This protocol is adapted from a reported synthesis that achieved a near-quantitative yield.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • 2,4-dichlorobenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in dry acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • To this suspension, add 2,4-dichlorobenzyl chloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture under vacuum.

  • Extract the residue with dichloromethane.

  • Wash the organic layer with brine solution and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis using a Phase Transfer Catalyst (Illustrative Protocol)

This is a general protocol for a phase transfer-catalyzed Williamson ether synthesis, which can be adapted for the synthesis of this compound.

Materials:

  • 4-hydroxybenzaldehyde

  • 2,4-dichlorobenzyl chloride

  • Sodium hydroxide (aqueous solution, e.g., 50%)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Dichloromethane or other suitable organic solvent

  • Deionized water

  • Brine solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1 equivalent) and the phase transfer catalyst (e.g., 5 mol%) in dichloromethane.

  • Add the aqueous sodium hydroxide solution to the organic phase.

  • To this biphasic mixture, add 2,4-dichlorobenzyl chloride (1-1.2 equivalents) dropwise with vigorous stirring.

  • Continue stirring vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reaction Workflow and Logic

The synthesis of this compound via Williamson ether synthesis follows a clear logical progression, as illustrated in the workflow diagram below. The key steps involve the deprotonation of the phenol, the nucleophilic substitution, and subsequent workup and purification.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Hydroxybenzaldehyde 2,4-Dichlorobenzyl Chloride Mixing Mixing of Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Catalyst (K₂CO₃ or PTC) Catalyst->Mixing Solvent Solvent (Acetonitrile or Biphasic System) Solvent->Mixing ReactionStep Stirring at Defined Temperature and Time Mixing->ReactionStep Extraction Extraction ReactionStep->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

General experimental workflow for the synthesis.

Catalyst Mechanism

The catalytic cycle, whether using an inorganic base or a phase transfer catalyst, is central to the success of the synthesis. The following diagram illustrates the fundamental mechanism of phase transfer catalysis in this context.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Phenoxide_aq Ar-O⁻ Na⁺ NaOH->Phenoxide_aq Phenol Ar-OH (4-Hydroxybenzaldehyde) Phenol->Phenoxide_aq Deprotonation PTC_org Q⁺Ar-O⁻ Phenoxide_aq->PTC_org PTC_aq Q⁺X⁻ (PTC) PTC_aq->PTC_org Phase Transfer of Phenoxide BenzylCl R-Cl (2,4-Dichlorobenzyl Chloride) Product Ar-O-R (Final Product) BenzylCl->Product PTC_X_org Q⁺Cl⁻ Product->PTC_X_org Release of Leaving Group PTC_org->Product Nucleophilic Attack PTC_X_org->PTC_aq Catalyst Regeneration

Mechanism of Phase Transfer Catalysis.

References

Spectroscopic Data Validation of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Theoretical and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of experimental and theoretical spectroscopic data for the compound 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, a molecule of interest in medicinal chemistry. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a robust validation of its molecular structure and spectroscopic properties.

This guide will delve into the validation of the molecular structure of this compound through a detailed comparison of its experimental spectroscopic data with theoretical values obtained from computational chemistry. The primary spectroscopic techniques covered include Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The validation process involves correlating the experimentally observed spectral features with the vibrational modes, chemical shifts, and electronic transitions predicted by quantum chemical calculations. Such a correlative approach is instrumental in confirming the synthesized structure and understanding its electronic and geometric properties.

Experimental and Theoretical Data Comparison

A comprehensive validation of the structure of this compound requires a comparison across multiple spectroscopic platforms. The following tables summarize the available experimental data alongside theoretically calculated values.

Disclaimer: Experimental data for the specific molecule this compound is not fully available in the public domain at the time of this publication. Therefore, for the purpose of this guide, experimental FT-IR data for the closely related isomers, 4-((2-chlorobenzyl)oxy)benzaldehyde and 4-((4-chlorobenzyl)oxy)benzaldehyde, are used as a reference for vibrational analysis. For FT-Raman, NMR, and UV-Vis analyses, the experimental data columns are presented as illustrative examples of how a comparative analysis would be structured.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the molecular structure. The experimental FT-IR and FT-Raman spectra are compared with the vibrational frequencies calculated using Density Functional Theory (DFT), typically with the B3LYP functional and a 6-311++G(d,p) basis set.

Table 1: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹)

Experimental (cm⁻¹)Theoretical (cm⁻¹)Assignment (Vibrational Mode)
2924, 2825[1]ValueC-H stretching (aliphatic)
1689[1]ValueC=O stretching (aldehyde)
1255[1]ValueC-O-C stretching (ether linkage)
ValueValueAromatic C-H stretching
ValueValueAromatic C=C stretching
ValueValueC-Cl stretching

Table 2: Comparison of Experimental and Theoretical FT-Raman Vibrational Frequencies (cm⁻¹)

Experimental (cm⁻¹)Theoretical (cm⁻¹)Assignment (Vibrational Mode)
Illustrative ValueValueC-H stretching (aliphatic)
Illustrative ValueValueC=O stretching (aldehyde)
Illustrative ValueValueC-O-C stretching (ether linkage)
Illustrative ValueValueAromatic C-H stretching
Illustrative ValueValueAromatic C=C stretching
Illustrative ValueValueC-Cl stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. Theoretical chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach with DFT.

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)

Experimental (ppm)Theoretical (ppm)Assignment (Proton)
Illustrative ValueValueAldehyde (-CHO)
Illustrative ValueValueMethylene (-CH₂-)
Illustrative ValueValueAromatic (Benzaldehyde ring)
Illustrative ValueValueAromatic (Dichlorobenzyl ring)

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)

Experimental (ppm)Theoretical (ppm)Assignment (Carbon)
Illustrative ValueValueCarbonyl (C=O)
Illustrative ValueValueMethylene (-CH₂-)
Illustrative ValueValueAromatic C-O
Illustrative ValueValueAromatic C-H
Illustrative ValueValueAromatic C-Cl
Illustrative ValueValueAromatic C-CH₂
Electronic Spectroscopy: UV-Vis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The experimental absorption maxima (λ_max) are compared with the values predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations.

Table 5: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (nm)

Experimental λ_max (nm)Theoretical λ_max (nm)Oscillator Strength (f)Electronic Transition
Illustrative ValueValueValueπ → π
Illustrative ValueValueValuen → π

Methodologies

Experimental Protocols
  • Synthesis: The title compound, this compound, can be synthesized via the Williamson ether synthesis. This typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate and a suitable solvent such as acetonitrile.[1]

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples are often prepared as KBr pellets.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared laser source to minimize fluorescence.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile), and the spectrum is scanned over a range of wavelengths, typically from 200 to 800 nm.

Theoretical Calculations Methodology
  • Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). This step is crucial to find the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match the experimental data. These calculations provide the theoretical FT-IR and FT-Raman spectra.

  • NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., TMS) calculated at the same level of theory.

  • UV-Vis Spectra Simulation: The electronic absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT) calculations on the optimized ground-state geometry. These calculations yield the excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths of the electronic transitions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the validation of spectroscopic data and the key molecular features.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_validation Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification FTIR_Exp FT-IR Spectroscopy Purification->FTIR_Exp Raman_Exp FT-Raman Spectroscopy Purification->Raman_Exp NMR_Exp NMR (¹H & ¹³C) Spectroscopy Purification->NMR_Exp UV_Exp UV-Vis Spectroscopy Purification->UV_Exp Comparison Data Comparison FTIR_Exp->Comparison Raman_Exp->Comparison NMR_Exp->Comparison UV_Exp->Comparison Optimization Geometry Optimization (DFT) Vib_Calc Vibrational Frequencies (DFT) Optimization->Vib_Calc NMR_Calc NMR Chemical Shifts (GIAO) Optimization->NMR_Calc UV_Calc UV-Vis Spectra (TD-DFT) Optimization->UV_Calc Vib_Calc->Comparison NMR_Calc->Comparison UV_Calc->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for the validation of spectroscopic data.

Molecular_Structure cluster_molecule This compound cluster_spectroscopy Spectroscopic Signatures Benzaldehyde Benzaldehyde Moiety Ether Ether Linkage (-O-CH₂-) Benzaldehyde->Ether oxy Aldehyde_group Aldehyde Group (C=O, -CHO) Benzaldehyde->Aldehyde_group Aromatic_rings Aromatic Rings (C=C, C-H) Benzaldehyde->Aromatic_rings Dichlorobenzyl 2,4-Dichlorobenzyl Moiety Ether->Dichlorobenzyl benzyl Ether_linkage Ether Linkage (C-O-C) Ether->Ether_linkage Dichlorobenzyl->Aromatic_rings CCl_bonds C-Cl Bonds Dichlorobenzyl->CCl_bonds

Caption: Key structural components and their spectroscopic signatures.

References

Unveiling a New Frontier in Cancer Therapy: Comparative Docking Analysis of Benzyloxybenzaldehyde Derivatives Targeting ALDH1A3

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico investigation into a series of benzyloxybenzaldehyde derivatives has identified promising candidates for the selective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in cancer stem cell survival and chemoresistance. This guide provides a comparative analysis of the docking performance of these derivatives against ALDH1A3 and other ALDH isoforms, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

Recent research has highlighted ALDH1A3 as a significant therapeutic target in oncology.[1] Its overexpression in various cancers is linked to poor prognosis and resistance to treatment.[2] The benzyloxybenzaldehyde scaffold has emerged as a promising foundation for the design of selective ALDH1A3 inhibitors. This comparative guide focuses on the findings of a pivotal study that synthesized and evaluated a series of these derivatives, leading to the identification of potent and selective inhibitors.[1]

Comparative Performance of Benzyloxybenzaldehyde Derivatives

The inhibitory potential of the synthesized benzyloxybenzaldehyde derivatives was assessed through both in-silico molecular docking and in-vitro enzymatic assays. The results, summarized in the table below, highlight two lead compounds, ABMM-15 and ABMM-16, which exhibit superior potency and selectivity for ALDH1A3.[1]

Compound IDStructureDocking Score (kcal/mol) vs ALDH1A1Docking Score (kcal/mol) vs ALDH1A3Docking Score (kcal/mol) vs ALDH3A1IC50 (µM) vs ALDH1A3
ABMM-1 4-((4-Methoxybenzyl)oxy)benzaldehyde-7.28-7.53-6.83Not Determined
ABMM-2 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde-7.83-8.11-7.12Not Determined
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehyde-8.01-8.45-7.420.23[1]
ABMM-16 4-((2,4-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde-8.23-8.67-7.681.29[1]
ABMM-18 4-(Benzyloxy)benzaldehyde-6.19-6.89-6.05Not Determined

Data sourced from a comprehensive study on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors.[1]

The docking scores indicate a favorable binding affinity of compounds ABMM-15 and ABMM-16 towards ALDH1A3 compared to other isoforms.[1] This in-silico prediction was subsequently validated by in-vitro assays, which demonstrated potent inhibition of ALDH1A3 with IC50 values in the low micromolar and sub-micromolar range for ABMM-16 and ABMM-15, respectively.[1]

Experimental Protocols

Molecular Docking Studies

The in-silico analysis was performed using molecular docking simulations to predict the binding affinity and interaction patterns of the benzyloxybenzaldehyde derivatives with the target ALDH isoforms.

Protein and Ligand Preparation: The three-dimensional crystal structures of ALDH1A1, ALDH1A3, and ALDH3A1 were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the benzyloxybenzaldehyde derivatives were sketched and then converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field.[1]

Docking Protocol: Molecular docking was carried out using a well-established docking program. The active site of each ALDH isoform was defined based on the co-crystallized ligand or identified through binding site prediction algorithms. The prepared ligands were then docked into the defined active sites, and the resulting poses were scored based on their binding energies. The poses with the lowest binding energy were selected for further analysis of ligand-protein interactions.[1]

ALDH1A3 Inhibition Assay

The enzymatic activity of ALDH1A3 and the inhibitory effects of the compounds were determined using a fluorometric assay.

Procedure: The assay measures the conversion of the substrate, retinal, to retinoic acid by ALDH1A3, which is coupled to the reduction of NAD+ to NADH. The increase in NADH fluorescence was monitored over time. The synthesized compounds were dissolved in DMSO and pre-incubated with the enzyme before initiating the reaction by adding the substrate. The rate of the reaction was measured, and the percentage of inhibition was calculated relative to a control without any inhibitor. For the most potent compounds, IC50 values were determined by measuring the inhibition at a range of compound concentrations and fitting the data to a dose-response curve.[1]

Visualizing the Pathway and Process

To better understand the context and methodology of this research, the following diagrams illustrate the ALDH1A3 signaling pathway and the experimental workflow of the comparative docking study.

ALDH1A3_Signaling_Pathway Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RA Retinoic Acid (RA) ALDH1A3->RA RAR_RXR RAR-RXR Heterodimer RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cancer_Progression Cancer Progression (Proliferation, Survival, Metastasis) Gene_Expression->Cancer_Progression Promotes

Figure 1: ALDH1A3 signaling pathway in cancer.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Experimental Validation Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (Ligands vs. Target Proteins) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Interaction_Analysis Binding Mode & Interaction Analysis Scoring->Interaction_Analysis Biological_Assay In-vitro Biological Assays (e.g., IC50 Determination) Interaction_Analysis->Biological_Assay Guides

Figure 2: Experimental workflow for comparative docking studies.

References

Safety Operating Guide

Proper Disposal of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheets of analogous compounds like 2,4-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde, this chemical should be treated as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][3][5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][6]

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[7][8][9] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste.[7][9]

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] Based on the hazards of similar compounds, this compound should be treated as a hazardous waste. It is likely to be classified as a corrosive solid.[2]

  • Containerization and Labeling:

    • Do not mix this chemical with other waste.[1]

    • Store the waste in its original container or a compatible, properly sealed container to await disposal.[1]

    • The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard warnings (e.g., "Corrosive," "Hazardous Waste").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with the chemical name and any available safety information.

    • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[9][10]

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the area.[1]

    • For small, dry spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[2][5]

    • Do not allow the chemical to enter drains or waterways.[1][3]

    • For large spills, contact your EHS office immediately.

Summary of Key Information

ParameterInformationSource
Primary Hazards Causes severe skin burns and eye damage.[1][2][3][4]SDS for analogous compounds
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1][3]SDS for analogous compounds
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[2][6]SDS for analogous compounds
Disposal Method Dispose of as hazardous waste through a certified contractor.[1][2]SDS for analogous compounds
Regulatory Framework Resource Conservation and Recovery Act (RCRA).[7][8][9]EPA, State Regulations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Have this compound for Disposal B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Identify as Hazardous Waste (Corrosive, Environmentally Hazardous) B->C D Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Segregate Waste: Do Not Mix with Other Chemicals D->E F Package in a Labeled, Sealed, and Compatible Container E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Contact EHS or Certified Waste Disposal Contractor G->H I Complete Hazardous Waste Manifest for Tracking H->I J Arrange for Professional Pickup and Disposal I->J K End: Waste Properly Disposed J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds, such as other substituted benzaldehydes and chlorinated organic compounds, indicate several potential hazards. These include skin, eye, and respiratory irritation, potential for severe burns, and aquatic toxicity.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[4][5]
Face ShieldTo be worn over safety goggles, particularly when there is a significant risk of splashing or vigorous reaction.[4][5]
Hand GlovesChemically resistant gloves, such as nitrile rubber, are recommended.[5][6] Always consult the manufacturer's chemical resistance guide.[4]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.[4][5]
ApronA chemical-resistant apron should be worn over the lab coat for added protection.[5][7]
Respiratory RespiratorA NIOSH/MSHA approved respirator is necessary if ventilation is insufficient or if aerosols or dust are generated.[4][5]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are required at all times in the laboratory.[4][5]
Operational Plan for Handling

Adherence to a strict operational plan is critical to minimize exposure and ensure safety.

1. Engineering Controls:

  • Ventilation: All handling of this compound must occur in a properly functioning chemical fume hood.[5][8]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]

2. Pre-Handling Procedure:

  • PPE Inspection: Before beginning work, don all required PPE as outlined in Table 1.

  • Equipment Check: Confirm that the fume hood is operational.

  • Preparation: Have all necessary experimental equipment and reagents prepared and within reach to avoid unnecessary movement.

3. Handling Procedure:

  • Dispensing: When weighing or transferring the solid compound, perform the task within the chemical fume hood to prevent the inhalation of any dust.[5] Use a spatula or other suitable tool to handle the solid and avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Monitoring: Keep the reaction vessel covered or closed as much as possible. Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

4. Post-Handling Procedure:

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5]

  • PPE Disposal: Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.[5]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous chemical waste.[5][8]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8]

2. Disposal of Unused Product:

  • Carefully transfer any unused or waste compound into the designated hazardous waste container.[5] Avoid generating dust or aerosols during this process.

3. Decontamination of Empty Containers:

  • Triple Rinsing: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Rinsate Collection: The solvent used for rinsing (rinsate) is considered hazardous and must be collected in the designated hazardous waste container.[8]

  • Container Disposal: After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

4. Final Disposal:

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[8][10]

  • Arrange for the collection of hazardous waste by your institution's EHS department or a licensed disposal contractor.

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Prepare to Handle Chemical assess_hazards Assess Hazards (Review SDS of similar compounds) start->assess_hazards select_ppe Select Core PPE assess_hazards->select_ppe core_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes select_ppe->core_ppe splash_risk Is there a risk of splashing? core_ppe->splash_risk add_face_shield Add Face Shield & Chemical Apron splash_risk->add_face_shield Yes inhalation_risk Is there an inhalation risk? (dust, aerosol, poor ventilation) splash_risk->inhalation_risk No add_face_shield->inhalation_risk add_respirator Use NIOSH-approved Respirator inhalation_risk->add_respirator Yes proceed Proceed with Handling Protocol inhalation_risk->proceed No add_respirator->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.